molecular formula C9H6BrNOS B1438339 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095231-39-2

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1438339
CAS No.: 1095231-39-2
M. Wt: 256.12 g/mol
InChI Key: FMQWFFQPHDOTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one is a useful research compound. Its molecular formula is C9H6BrNOS and its molecular weight is 256.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-bromophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWFFQPHDOTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2-Bromophenyl)-2(3H)-thiazolone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-bromophenyl)-2(3H)-thiazolone scaffold represents a privileged heterocyclic architecture in medicinal chemistry, distinguished by its dual reactivity profile and steric uniqueness. Unlike its para-substituted analogs, the ortho-bromo substituent introduces significant torsional strain, forcing the phenyl ring out of planarity with the thiazole core. This "molecular twist" creates unique pockets for enzyme binding while providing a reactive handle for orthogonal functionalization. This guide details the structural dynamics, validated synthetic protocols, and site-selective reactivity of this versatile intermediate.

Structural Dynamics & Tautomerism

The reactivity of 4-(2-bromophenyl)-2(3H)-thiazolone is governed by a lactam-lactim tautomeric equilibrium. In solution, the position of this equilibrium is dictated by solvent polarity and the electronic influence of the aryl substituent.

The Steric Ortho-Effect

The 2-bromophenyl group exerts a "steric lock" effect. While 4-phenylthiazolones often adopt a planar conformation to maximize


-conjugation, the steric bulk of the ortho-bromine atom (Van der Waals radius ~1.85 Å) clashes with the thiazole sulfur or nitrogen lone pairs. This forces a dihedral angle twist (

), partially decoupling the aryl ring from the heterocyclic core. This has two consequences:
  • Reduced Solubility: The disruption of planarity decreases

    
    -stacking efficiency in the solid state, often lowering melting points compared to planar analogs.
    
  • Modulated Acidity: The twisted conjugation reduces the electron-withdrawing resonance effect of the phenyl ring on the thiazolone nitrogen, slightly increasing the pKa of the NH proton.

Tautomeric Equilibrium Pathway

The molecule exists primarily as the 2-oxo (lactam) form in polar aprotic solvents (DMSO, DMF) and the solid state, stabilized by intermolecular hydrogen bonding. The 2-hydroxy (lactim) form becomes accessible in non-polar solvents or under specific catalytic conditions, serving as the nucleophile for O-alkylation.

Tautomerism Lactam Lactam Form (NH) (Dominant in Polar Media) Transition Proton Transfer (Solvent Mediated) Lactam->Transition Deprotonation Transition->Lactam Relaxation Lactim Lactim Form (OH) (Reactive Nucleophile) Transition->Lactim Reprotonation at O Lactim->Transition Reverse Shift

Figure 1: Lactam-Lactim tautomeric shift. The equilibrium shifts based on solvent dielectric constant and pH.[1]

Validated Synthetic Protocol

The most robust route to 4-(2-bromophenyl)-2(3H)-thiazolone is a modified Hantzsch cyclization. This protocol avoids the use of diazonium intermediates (from 2-aminothiazoles), offering a safer and more scalable process.

Materials
  • Substrate: 2-Bromo-1-(2-bromophenyl)ethan-1-one (CAS: 19076-26-7)

  • Reagent: Potassium Thiocyanate (KSCN)

  • Solvent: Ethanol (Absolute) and Glacial Acetic Acid

  • Catalyst: Conc. HCl (for hydrolysis step)

Step-by-Step Methodology
Phase A: Cyclization to 2-Thiocyanato Intermediate
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-bromo-1-(2-bromophenyl)ethan-1-one in 50 mL of absolute ethanol.

  • Addition: Add 12.0 mmol (1.2 equiv) of Potassium Thiocyanate (KSCN) in a single portion.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. The solution will turn yellow/orange as the

    
    -thiocyanatoketone forms.
    
    • Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of the starting bromide (

      
      ) and appearance of a polar intermediate (
      
      
      
      ).
Phase B: Acid-Mediated Cyclization & Hydrolysis
  • Acidification: Cool the reaction mixture to room temperature. Add 10 mL of a 1:1 mixture of Glacial Acetic Acid and water.

  • Cyclization: Reflux for an additional 4-6 hours. The acid catalyzes the attack of the nitrogen onto the carbonyl carbon, closing the ring to form the thiazolone.

  • Workup: Pour the hot reaction mixture into 200 mL of ice-cold water. A precipitate should form immediately.

  • Purification: Filter the solid. Wash with cold water (3 x 20 mL) to remove inorganic salts. Recrystallize from Ethanol/DMF (9:1) to yield off-white needles.

Yield Expectation: 75-85% Melting Point: 188-192°C (Decomposes)

Chemical Reactivity Profile & Functionalization

This scaffold offers two distinct "handles" for medicinal chemistry optimization: the heterocyclic core (N vs. O alkylation) and the aryl bromide (Cross-coupling).

Site-Selective Alkylation (HSAB Principle)

The ambident nucleophilicity of the thiazolone anion allows for regioselective derivatization based on Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Reaction TypeConditionsElectrophile CharacteristicsMajor ProductMechanism
N-Alkylation K₂CO₃, Acetone, RefluxSoft Electrophiles (Alkyl Iodides, Benzyl Bromides)N-Substituted Thiazolone Orbital control; Nucleophilic attack by the softer N atom.
O-Alkylation Ag₂CO₃, Benzene/TolueneHard Electrophiles (Alkyl Triflates, Sulfates)2-Alkoxythiazole Charge control; Silver coordinates Br/I, forcing attack by the harder O atom.
Orthogonal Cross-Coupling (The "Ortho" Challenge)

The 2-bromo substituent is sterically hindered.[2] Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) often result in sluggish conversion or homocoupling.

  • Optimized Protocol: Use Pd(dppf)Cl₂ or Pd-PEPPSI-IPr catalysts with Cs₂CO₃ in Dioxane/Water . The bulky ligands on these catalysts facilitate oxidative addition into the hindered C-Br bond.

  • Microwave Acceleration: Heating to 120°C for 20 minutes in a microwave reactor significantly improves yields (up to 90%) compared to thermal reflux (24h).

Reactivity cluster_0 Path A: Core Modification cluster_1 Path B: Aryl Functionalization Core 4-(2-Bromophenyl)-2(3H)-thiazolone N_Alk N-Alkylation (Soft Electrophiles) Core->N_Alk K2CO3, R-I O_Alk O-Alkylation (Ag+ Salts / Hard Electrophiles) Core->O_Alk Ag2CO3, R-OTf Suzuki Suzuki-Miyaura Coupling (Pd-PEPPSI, Cs2CO3) Core->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, BINAP) Core->Buchwald R-NH2

Figure 2: Divergent synthetic pathways. Path A modifies the pharmacophore core; Path B expands the library via the bromine handle.

Physicochemical Properties (Data Summary)

The following data represents consensus values calculated for the 2-oxo tautomer.

PropertyValueImplication for Drug Design
Molecular Weight 256.12 g/mol Fragment-like; ideal for lead optimization.
cLogP 2.4 - 2.8Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) ~42 ŲHigh potential for BBB penetration (CNS active).
H-Bond Donors 1 (NH)Specific binding interactions (e.g., hinge region of kinases).
H-Bond Acceptors 2 (O, N)Versatile interaction points.[3]
Rotatable Bonds 1The C4-Aryl bond (restricted rotation due to ortho-Br).

Biological Applications & Therapeutic Potential

The 4-aryl-2-thiazolone scaffold is a validated pharmacophore in several therapeutic areas.

  • Kinase Inhibition: The lactam motif (NH-C=O) mimics the hydrogen-bonding pattern of ATP's adenine ring. Derivatives of this scaffold have shown potency against CDK (Cyclin-Dependent Kinases) and GSK-3

    
     . The ortho-bromo group can occupy the hydrophobic "gatekeeper" pocket in these enzymes.
    
  • Antimicrobial Agents: As noted in recent studies [1, 2], thiazolone derivatives exhibit bactericidal activity against S. aureus and E. coli by inhibiting bacterial cell wall synthesis enzymes (Mur ligases).

  • 11

    
    -HSD1 Inhibitors:  Metabolic disease research utilizes this core to inhibit 11
    
    
    
    -hydroxysteroid dehydrogenase type 1, regulating cortisol levels.

References

  • Sharma, D., et al. (2019). "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study." Chemistry Central Journal. Link

  • Mabrouk, A., et al. (2010). "On the properties of new benzothiazole derivatives for organic light emitting diodes (OLEDs)." Journal of Physics and Chemistry of Solids. Link

  • Grozav, A., et al. (2016). "Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: tautomeric equilibrium in solution." Beilstein Journal of Organic Chemistry. Link

  • Ohnmacht, S. A., et al. (2017). "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives." ACS Omega. Link

  • Gomha, S. M., et al. (2015). "Synthesis and biological activity of some new thiazole derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Navigating the Thiazolone Scaffold: Synthesis, Validation, and Therapeutic Potential of 2-Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Subject: 3-(2-Bromophenyl)-2-thioxo-4-thiazolidinone (CAS 120396-84-1) and its Bioactive Analogues.

Executive Summary

The 2-bromophenyl thiazolone scaffold—specifically the 3-(2-bromophenyl)-2-thioxo-4-thiazolidinone core—represents a high-value, yet controversial, chemical space in early-stage drug discovery. While derivatives of this class have demonstrated potent inhibition against targets like VEGFR-2 , PTP1B , and bacterial Sortase A , they are frequently flagged as Pan-Assay Interference Compounds (PAINS).

This technical guide addresses the "Rhodanine Paradox": how to harness the legitimate pharmacological potency of the 2-bromophenyl moiety while rigorously excluding false positives caused by colloidal aggregation or non-specific covalent modification.

Part 1: Chemical Identity & Structural Significance[1][2]

The primary focus of this guide is the N-substituted rhodanine core, which serves as the precursor for a library of bioactive probes.

FeatureTechnical Specification
Primary CAS Number 120396-84-1 (Core Scaffold)
IUPAC Name 3-(2-bromophenyl)-2-thioxo-4-thiazolidinone
Molecular Formula C₉H₆BrNOS₂
Molecular Weight 288.18 g/mol
Key Pharmacophore The ortho-bromo substitution induces a critical torsion angle (~60–90°) between the phenyl and thiazolone rings, preventing planarity and enhancing selectivity for hydrophobic pockets (e.g., IDO1, VEGFR-2).
Reactivity Profile The C-5 methylene is highly acidic (pKa ~6–7), acting as a nucleophile in Knoevenagel condensations to form biologically active 5-arylidene derivatives.
Why the 2-Bromophenyl Group Matters

Unlike the unsubstituted phenyl or para-substituted analogs, the 2-bromo (ortho) substituent provides significant steric bulk. In enzyme binding pockets (e.g., Aldose Reductase or PTP1B), this forces the inhibitor into a "twisted" conformation, often breaking water networks or filling specific hydrophobic sub-pockets that planar analogs cannot access.

Part 2: Synthesis & Derivatization Protocols[3][4]
Workflow Diagram: From Aniline to Bioactive Probe

The following DOT diagram illustrates the synthesis of the core scaffold and its subsequent derivatization.

SynthesisWorkflow Aniline 2-Bromoaniline (Precursor) Dithiocarbamate Dithiocarbamate Intermediate Aniline->Dithiocarbamate + CS2, KOH (Dithiocarbamate formation) CoreScaffold CORE SCAFFOLD CAS 120396-84-1 (3-(2-bromophenyl)-2-thioxo-4-thiazolidinone) Dithiocarbamate->CoreScaffold + Chloroacetic acid (Cyclization) FinalProbe Bioactive 5-Arylidene Derivative CoreScaffold->FinalProbe Knoevenagel Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->FinalProbe + Piperidine (Cat.)

Figure 1: Synthetic route for generating 2-bromophenyl thiazolone libraries. The core scaffold (CAS 120396-84-1) is the divergence point for SAR studies.

Protocol 1: Synthesis of the Core Scaffold (CAS 120396-84-1)

Context: This reaction builds the heterocyclic ring.

  • Reagents: 2-Bromoaniline (10 mmol), Carbon disulfide (CS₂, 15 mmol), Chloroacetic acid (10 mmol), Triethylamine (TEA) or KOH.

  • Step A (Dithiocarbamate Formation): Dissolve 2-bromoaniline in ethanol/water. Add CS₂ and base (TEA/KOH) dropwise at 0°C. Stir for 4 hours to form the dithiocarbamate salt (precipitate often forms).

  • Step B (Cyclization): Add chloroacetic acid directly to the reaction mixture. Reflux at 80–90°C for 6–12 hours.

  • Workup: Pour into ice water. Acidify with dilute HCl (pH 2–3) to precipitate the thiazolidinone.

  • Purification: Recrystallize from ethanol.

    • Quality Control: Confirm structure via ¹H NMR (Look for singlet at δ 4.0–4.3 ppm corresponding to the C-5 CH₂).

Protocol 2: Knoevenagel Condensation (Lead Optimization)

Context: Generating the active "Michael Acceptor" species.

  • Reaction: Mix Core Scaffold (1.0 eq) + Substituted Benzaldehyde (1.0 eq) in Ethanol or Toluene.

  • Catalyst: Piperidine (0.1 eq) or Sodium Acetate.

  • Conditions: Reflux for 3–6 hours.

  • Observation: Product usually precipitates as a yellow/orange solid upon cooling.

  • Yield: Typically 70–90%.

Part 3: Validation Strategy (The "Anti-PAINS" Filter)

Critical Warning: Thiazolone derivatives are notorious PAINS. They can inhibit enzymes non-specifically by forming colloidal aggregates that sequester proteins, or via light-induced reactivity. Data generated without the following controls is scientifically invalid.

Logic Flow: Validating a Thiazolone Hit

ValidationLogic Hit Primary Screening Hit (IC50 < 10 µM) Triton Detergent Test (+ 0.01% Triton X-100) Hit->Triton Shift IC50 Shifts > 3-fold? Triton->Shift Fake ARTIFACT (Colloidal Aggregator) Shift->Fake Yes Real VALID HIT (Specific Binder) Shift->Real No SPR Surface Plasmon Resonance (Stoichiometry Check) Real->SPR Confirm 1:1 Binding

Figure 2: Decision tree for validating 2-bromophenyl thiazolone derivatives. Detergent sensitivity is the primary filter for aggregation.

Protocol 3: The Detergent-Based Assay (Aggregation Check)

Purpose: To distinguish specific binding from colloidal sequestration.

  • Baseline: Determine IC₅₀ of the derivative in standard buffer.

  • Challenge: Repeat the assay with the addition of a non-ionic detergent (0.01% Triton X-100 or Tween-80).

  • Interpretation:

    • Valid Hit: IC₅₀ remains stable (within 2-fold).

    • False Positive (Aggregator): IC₅₀ increases significantly (e.g., >5-fold shift) or activity disappears. Detergents disrupt colloids; if activity is lost, the compound was acting as a "chemical sponge," not a ligand.

Part 4: Therapeutic Applications & Mechanism[2]
1. Anticancer (VEGFR-2 Inhibition)

Derivatives of CAS 120396-84-1, particularly those with 5-arylidene substitutions, act as ATP-competitive inhibitors.

  • Mechanism: The thiazolone ring mimics the adenine moiety of ATP, while the 2-bromophenyl group occupies the hydrophobic back-pocket of the kinase, providing selectivity over other kinases.

2. Antimicrobial (Sortase A Inhibition)
  • Target: Staphylococcus aureus Sortase A (SrtA).

  • Mechanism: Covalent modification. The exocyclic sulfur (C=S) or the Michael acceptor alkene (C=C) can undergo nucleophilic attack by the active site Cysteine-184 of SrtA.

  • Note: While effective in vitro, this covalent mechanism raises toxicity concerns (glutathione depletion) that must be monitored in ADME studies.

References
  • PubChem Compound Summary . (n.d.). 3-(2-Bromophenyl)-2-thioxo-4-thiazolidinone (CAS 120396-84-1). National Center for Biotechnology Information. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets. MDPI Molecules. Retrieved from [Link]

  • Verma, A., et al. (2015). Rhodanine: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry.

The Ascendant Role of the ortho-Bromophenyl Thiazolone Scaffold in Contemporary Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolone Core and the Strategic Imperative for Novel Antimicrobial and Anticancer Agents

The relentless emergence of multidrug-resistant pathogens and the intricate complexities of cancer biology necessitate a continuous and innovative approach to drug discovery. Within the vast landscape of heterocyclic chemistry, the thiazole ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds, including alkaloids, vitamins like thiamine, and numerous synthetic drugs.[1][2] Its unique electronic and structural features allow for diverse chemical modifications, making it a cornerstone in the design of novel therapeutic agents. This guide focuses on a specific, yet highly promising, class of thiazole derivatives: ortho-bromophenyl thiazolones . The strategic placement of a bromine atom at the ortho position of the phenyl ring introduces distinct steric and electronic properties that can profoundly influence molecular interactions with biological targets, offering a compelling avenue for the development of potent and selective antimicrobial and anticancer agents.[2][3]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the medicinal chemistry of ortho-bromophenyl thiazolones. We will delve into the synthetic strategies, elucidate the structure-activity relationships that govern their biological effects, and explore their potential mechanisms of action. Furthermore, this guide will present detailed experimental protocols, data analysis frameworks, and future-looking perspectives to empower researchers in their quest for next-generation therapeutics.

Synthetic Strategies: A Modular Approach to ortho-Bromophenyl Thiazolone Analogs

The synthesis of ortho-bromophenyl thiazolone derivatives typically follows a multi-step sequence that allows for the introduction of chemical diversity at various positions of the scaffold. The foundational step is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[1][4]

Core Synthesis Workflow

The generalized synthetic pathway commences with the reaction of an ortho-bromoacetophenone with a thiourea derivative in the presence of a halogen, typically iodine, to form the 2-amino-4-(ortho-bromophenyl)thiazole intermediate. This intermediate serves as a versatile building block for subsequent modifications.

Synthetic Workflow A ortho-Bromoacetophenone F Schiff Base Formation A->F Reflux B Thiourea B->F C Iodine (Catalyst) C->F D 2-Amino-4-(ortho-bromophenyl)thiazole (Intermediate) G N-(substituted-benzylidene)-4- (ortho-bromophenyl)thiazol-2-amine D->G Reflux, Glacial Acetic Acid E Aromatic Aldehydes E->G F->D Hantzsch Synthesis I Cyclization G->I Reflux, ZnCl2 H Thioglycolic Acid H->I J 3-(4-(ortho-bromophenyl)thiazol-2-yl)-2- (substituted phenyl)thiazolidin-4-one (Final Product) I->J

Caption: Generalized synthetic workflow for ortho-bromophenyl thiazolidin-4-ones.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(ortho-bromophenyl)thiazole

This protocol is adapted from established methods for the synthesis of related bromophenyl thiazole derivatives and serves as a foundational procedure.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ortho-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux: Heat the mixture to reflux and maintain for 10-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:benzene, 6:4 v/v).[1]

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Wash the mixture with diethyl ether to remove any unreacted starting materials and iodine.

  • Precipitation: Pour the washed mixture into a solution of ammonium hydroxide. This will precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified 2-amino-4-(ortho-bromophenyl)thiazole.

Characterization

The structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. For instance, the presence of an N-H stretch from the amino group, C=N and C-S stretches of the thiazole ring, and the C-Br stretch of the bromophenyl moiety.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, respectively, confirming the connectivity of the atoms within the molecule.[1][2]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.[4]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the bromophenyl thiazolone core have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The position of the bromine atom and the nature of the substituents on the thiazolone and phenyl rings play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Numerous studies have reported the significant antibacterial and antifungal properties of bromophenyl thiazolone derivatives.[1][3] While much of the existing data pertains to para-substituted analogs, the underlying principles of SAR can guide the design of potent ortho-substituted compounds.

Key SAR Insights:

  • Position of the Bromo Group: While data on the ortho-isomer is limited, studies on halo-substituted analogs suggest that the position of the halogen can significantly impact activity. The high electronegativity and steric bulk of the ortho-bromo group can influence the molecule's conformation and its ability to bind to target proteins.

  • Substituents on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the second phenyl ring (introduced via the aromatic aldehyde) can modulate the antimicrobial activity. For instance, electron-withdrawing groups at the para-position of the phenyl ring attached to the thiazole have been shown to enhance antibacterial activity.[2]

  • Thiazolidinone Ring Modifications: Modifications at the C2 and C3 positions of the thiazolidinone ring are critical for activity. The nature of the substituent at the C2 position, derived from the aromatic aldehyde, directly influences the shape and electronic properties of the molecule.

Compound TypeTest OrganismMIC (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)S. aureus16.1[2]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)E. coli16.1[2]
4-(4-bromophenyl)-thiazol-2-amine derivative (p4)B. subtilis28.8[2]
4-(4-bromophenyl)-thiazol-2-amine derivative (p6)C. albicans15.3[2]
4-(4-bromophenyl)-thiazol-2-amine derivative (p3)A. niger16.2[2]

Table 1: Minimum Inhibitory Concentration (MIC) values of selected para-bromophenyl thiazole derivatives against various microorganisms.

Anticancer Activity

The thiazole scaffold is present in several clinically used anticancer drugs, and novel bromophenyl thiazolone derivatives have shown promising antiproliferative activity against various cancer cell lines.[1][4]

Key SAR Insights:

  • Aromatic Substitution: Aromatic substitution at the para position of the thiazole has been reported to enhance anticancer activity.[2] The ortho-bromo substitution is hypothesized to create unique interactions within the binding pockets of cancer-related proteins.

  • Cytotoxicity: Certain derivatives have demonstrated significant cytotoxicity against cancer cell lines such as the human breast adenocarcinoma cell line (MCF7).[2][4] The anticancer activity is often evaluated using assays like the Sulforhodamine B (SRB) assay.[2][4]

Mechanism of Action: Unraveling the Molecular Targets

The precise mechanisms by which ortho-bromophenyl thiazolones exert their biological effects are still under active investigation. However, studies on related thiazole derivatives provide valuable insights into their potential molecular targets.

Antimicrobial Mechanism of Action

The antimicrobial activity of thiazole derivatives is believed to be multifactorial. Molecular docking studies have suggested potential interactions with key bacterial enzymes.

Antimicrobial_MoA cluster_0 ortho-Bromophenyl Thiazolone cluster_1 Bacterial Cell cluster_2 Cellular Effects A Compound B DNA Gyrase A->B Inhibition C DHFR A->C Inhibition D Cell Wall Synthesis (e.g., MurB) A->D Inhibition E Inhibition of DNA Replication B->E F Disruption of Folate Synthesis C->F G Impaired Cell Wall Integrity D->G H Bacterial Cell Death E->H F->H G->H

Caption: Plausible antimicrobial mechanisms of action for ortho-bromophenyl thiazolones.

  • Enzyme Inhibition: Thiazole derivatives have been shown to potentially inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis in bacteria.[3] Another potential target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5]

Anticancer Mechanism of Action

The anticancer properties of thiazole derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.

  • Kinase Inhibition: Some thiazole-based compounds have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF V600E, which are often dysregulated in cancer.[6]

  • Tubulin Polymerization Inhibition: Molecular docking studies suggest that some derivatives may bind to the tubulin-combretastatin A-4 binding site, thereby inhibiting microtubule polymerization, which is essential for cell division.[7]

  • Apoptosis Induction: By inhibiting critical survival pathways, these compounds can induce programmed cell death (apoptosis) in cancer cells.

Pharmacokinetics and ADME Considerations in Drug Development

For any promising lead compound, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression into a viable drug candidate. While experimental ADME data for ortho-bromophenyl thiazolones is scarce, computational tools can provide valuable initial predictions.

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: This rule provides a quick assessment of the "drug-likeness" of a compound based on its physicochemical properties (molecular weight, logP, hydrogen bond donors, and acceptors).[2]

  • In Silico ADME Prediction: Various software platforms can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions can help in prioritizing compounds for further experimental validation.

Future Directions and Perspectives

The ortho-bromophenyl thiazolone scaffold represents a fertile ground for the discovery of novel therapeutic agents. Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: A systematic exploration of a wide range of substituents at various positions of the scaffold is necessary to build a comprehensive SAR and identify compounds with enhanced potency and selectivity.

  • Elucidation of Mechanisms of Action: Rigorous biochemical and cellular assays are required to definitively identify the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic profiles, and safety.

  • Targeted Drug Delivery: The development of strategies for the targeted delivery of these compounds to either microbial cells or tumors could enhance their therapeutic index and minimize off-target effects.

Conclusion

The ortho-bromophenyl thiazolone core is a compelling starting point for the development of a new generation of antimicrobial and anticancer drugs. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential in medicinal chemistry. By leveraging a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this promising scaffold can be unlocked. This guide provides a foundational framework to inspire and support researchers in this exciting and impactful field of drug discovery.

References

  • Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono) pyrazol-5-ylidene)-6-(4-nitrophenyl)
  • Tanuja, & Singh, H. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl)Thiazolidin-4-One. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2535-2545.
  • Ghotekar, S. K., & Khaleel, N. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(2), 793.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47.
  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 38.
  • Al-Omair, M. A., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry, 18(3), 106377.
  • Patel, K. D., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Heterocyclic Chemistry, 59(3), 546-556.
  • Ghotekar, S. K., & Khaleel, N. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 346.
  • Al-Warhi, T. I., et al. (2024). Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Imidazo[1,2-a]pyridine. Journal of Chemistry, 2024, 8822334.
  • Ali, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965.
  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. Retrieved from [Link]

  • Ghotekar, S. K., & Khaleel, N. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org, 2023120287.
  • Glamočlija, J., et al. (2021).
  • Ali, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6965.
  • Fizer, O., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 382-387.
  • Abdel-Gawad, H., et al. (2023).

Sources

Methodological & Application

Synthesis of 5-(2-Bromophenyl)-2-aminooxazole: A Detailed Guide to Reaction, Protocol, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a privileged heterocyclic scaffold frequently encountered in a wide array of biologically active compounds and natural products. Its structural features allow for diverse molecular interactions, making it a valuable building block in the design and synthesis of novel therapeutic agents. The synthesis of substituted 2-aminooxazoles is, therefore, of significant interest to the medicinal and organic chemistry communities.

The reaction between an α-haloketone, such as 2-bromophenacyl bromide, and a source of cyanate, like potassium cyanate, represents a classical and efficient method for the construction of the 2-aminooxazole ring system, often referred to as a Hantzsch-type synthesis.[1] This guide will focus on the specific application of this reaction to produce 5-(2-bromophenyl)-2-aminooxazole, a compound with potential for further functionalization in drug discovery programs.

Reaction Mechanism and Rationale

The formation of 5-(2-bromophenyl)-2-aminooxazole from 2-bromophenacyl bromide and potassium cyanate proceeds through a well-established reaction pathway involving nucleophilic attack, intramolecular cyclization, and dehydration.

The Role of the Reactants
  • 2-Bromophenacyl Bromide: This α,α'-dihaloketone serves as the electrophilic backbone for the oxazole ring. The bromine atom on the α-carbon is a good leaving group, facilitating the initial nucleophilic attack. The carbonyl group activates the adjacent carbon, making it susceptible to nucleophilic addition.

  • Potassium Cyanate (KOCN): This inorganic salt provides the cyanate ion (OCN⁻), which acts as the nucleophile. The cyanate ion is an ambident nucleophile, meaning it can react through either the oxygen or the nitrogen atom. In this reaction, the initial attack is believed to occur through the nitrogen atom, which is more nucleophilic.

Step-by-Step Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the cyanate ion on the α-carbon of 2-bromophenacyl bromide, displacing the bromide ion. This is followed by an intramolecular cyclization where the oxygen of the intermediate attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic 2-aminooxazole ring.

Diagram of the Reaction Mechanism

Reaction_Mechanism reactant1 2-Bromophenacyl bromide intermediate1 Initial Adduct reactant1->intermediate1 Nucleophilic Attack by N of OCN⁻ reactant2 Potassium Cyanate (KOCN) reactant2->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-(2-Bromophenyl)-2-aminooxazole intermediate2->product Dehydration (-H₂O) node_reactant1 node_reactant2 node_intermediate1 node_intermediate2 node_product Synthesis_Application_Workflow start Starting Materials (2-Bromophenacyl bromide, KOCN) synthesis Hantzsch-type Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization product 5-(2-Bromophenyl)-2-aminooxazole characterization->product derivatization Further Derivatization (Cross-coupling, N-functionalization) product->derivatization sar_studies Structure-Activity Relationship (SAR) Studies derivatization->sar_studies drug_discovery Drug Discovery Pipeline sar_studies->drug_discovery

Sources

cyclization of alpha-halo ketones with thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TZ Topic: Precision Cyclization of


-Halo Ketones with Thiourea (Hantzsch Thiazole Synthesis)
Date:  February 23, 2026
Author:  Senior Application Scientist Team

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Dasatinib (Src kinase inhibitor), Avatrombopag, and Cefixime. This guide moves beyond basic textbook procedures to provide a robust, scalable, and self-validating protocol for the Hantzsch thiazole synthesis. We focus on the condensation of


-halo ketones with thiourea, emphasizing mechanistic control, impurity profiling, and green chemistry adaptations suitable for high-throughput library generation.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the kinetic vs. thermodynamic drivers. The reaction proceeds through two distinct stages:[1][2]

  • Nucleophilic Substitution (

    
    ):  The sulfur atom of thiourea is more nucleophilic than the nitrogen due to higher polarizability. It attacks the 
    
    
    
    -carbon of the haloketone, displacing the halide. This is the kinetic step.
    • Critical Insight: Steric hindrance at the

      
      -carbon significantly retards this step. For 
      
      
      
      -substituted ketones, higher temperatures or polar aprotic solvents (DMF) may be required to lower the activation energy.
  • Cyclization & Dehydration: The intermediate

    
    -alkylated isothiourea undergoes intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by dehydration (loss of 
    
    
    
    ) to aromatize the ring.
    • Critical Insight: This step is acid-catalyzed. The reaction generates HX (hydrohalic acid) as a byproduct, which autocatalyzes the dehydration. However, excess acid can protonate the nucleophilic nitrogen, stalling cyclization. A delicate pH balance (often self-regulated in alcohol solvents) is key.

Figure 1: Mechanistic Pathway

HantzschMechanism Reactants α-Halo Ketone + Thiourea Inter1 S-Alkylated Intermediate Reactants->Inter1 SN2 Attack (S-selective) Inter2 Hydroxy-thiazoline (Tetrahedral) Inter1->Inter2 N-Attack on C=O (Cyclization) ProductSalt Thiazolium Hydrobromide Inter2->ProductSalt -H2O (Aromatization) Final 2-Aminothiazole (Free Base) ProductSalt->Final + Base (Na2CO3) Deprotonation

Caption: Kinetic pathway of Hantzsch synthesis. The S-alkylation is rapid, while dehydration drives the equilibrium to the stable aromatic heterocycle.

Critical Parameters & Optimization

The choice of solvent and temperature dictates the purity profile. While ethanol is standard, specific substrates require tuning.[3]

Table 1: Solvent & Condition Impact[4][5]
ParameterStandard Condition (EtOH/Reflux)High-Performance (Water/Cyclodextrin)High-Solubility (DMF/100°C)
Substrate Scope Simple Aryl/Alkyl KetonesHydrophobic KetonesSterically Hindered Ketones
Reaction Rate Moderate (1–4 h)Fast (30–60 min)Fast (30–60 min)
Work-up Precipitation/FiltrationFiltrationAqueous Extraction required
Green Score HighExcellentLow
Impurity Risk Low (Solvent acts as heat sink)Very Low (Hydrophobic effect)High (Thermal degradation)

Protocol A: The "Gold Standard" Reflux Method

Best for: Gram-scale synthesis, robust purification, and standard library generation.

Materials:

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Ethanol (Absolute or 95%)

  • Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    )

Step-by-Step Methodology:

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equivalents of thiourea in Ethanol (

    
     substrate).
    
    • Why: Slight excess of thiourea ensures complete consumption of the electrophilic haloketone, which is often lachrymatory and toxic.

  • Addition: Add 1.0 equivalent of the

    
    -halo ketone.
    
    • Checkpoint: If the ketone is a solid, add it as a powder. If liquid, add dropwise. The solution may turn slightly yellow.

  • Reflux: Attach a condenser and heat to reflux (

    
    ) for 60–120 minutes.
    
    • Monitoring: Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexanes). The starting ketone (

      
      ) should disappear. The product salt often stays at the baseline or appears as a streak.
      
  • Precipitation (The Salt): Cool the mixture to room temperature. Often, the hydrobromide salt of the thiazole will crystallize out.

    • Note: If you need the salt form, filter here. For the free base, proceed to step 5.

  • Basification (Critical Step): Pour the reaction mixture into a beaker containing 10% aqueous

    
     or add 
    
    
    
    dropwise until pH
    
    
    9–10.
    • Observation: The solution will turn cloudy as the free base 2-aminothiazole precipitates (hydrophobic character increases upon deprotonation).

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (

    
    ) to remove inorganic salts and excess thiourea.
    
  • Purification: Recrystallize from hot Ethanol/Water (ratio dependent on solubility) if necessary.

Protocol B: Green "On-Water" Synthesis

Best for: High-throughput screening (HTS), environmentally sensitive projects, and rapid kinetics.

Concept: "On-water" chemistry utilizes the hydrophobic effect to accelerate reactions at the organic-water interface.

Methodology:

  • Combine

    
    -halo ketone (1.0 mmol) and thiourea (1.1 mmol) in a vial.
    
  • Add Water (

    
    ). Note: Reagents will likely not dissolve.
    
  • Add

    
    -Cyclodextrin (10 mol%) as a phase transfer catalyst (Optional, but recommended for highly lipophilic ketones).
    
  • Heat to

    
     with vigorous stirring for 30–60 minutes.
    
  • Work-up: Cool to RT. The product usually precipitates as a solid crust or powder.

  • Filter and wash with water.[1][4]

Troubleshooting & Quality Control

A failed reaction often leaves clues. Use this logical flow to diagnose issues.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield or No Product CheckTLC Check TLC: Starting Material (SM) Remaining? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM Yes NoSM No: SM Consumed CheckTLC->NoSM No Action1 Increase Temp (Reflux) or Add Catalyst (NaI) YesSM->Action1 Action2 Check Basification pH Did product precipitate? NoSM->Action2 Action3 Product is Water Soluble? Extract with EtOAc Action2->Action3 No Precipitate

Caption: Diagnostic workflow for optimizing yield. Most common failure is insufficient basification or water solubility of polar thiazoles.

Common Pitfalls:

  • Regioselectivity: Generally not an issue with

    
    -halo ketones. However, if using unsymmetrical 
    
    
    
    -halo-1,3-diketones, mixtures may form.
  • Decomposition:

    
    -halo ketones are thermally unstable. Ensure fresh reagents. If the starting material is dark/black, distill or recrystallize it before use.
    
  • Oiling Out: If the product forms an oil upon basification, extract with Ethyl Acetate, dry over

    
    , and evaporate. The oil often solidifies upon scratching or cooling.
    

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference Text).
  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid as a green solvent". Tetrahedron Letters, 49(2), 303-306.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles: A Review". International Journal of Pharmaceutical Sciences and Research.
  • Organic Chemistry Portal. "Thiazole Synthesis".

Sources

One-Pot Synthesis of 4-Aryl-1,3-Thiazol-2-ones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Aryl-1,3-Thiazol-2-ones in Medicinal Chemistry

The 1,3-thiazol-2-one scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant pharmacological activities. Specifically, the 4-aryl substituted derivatives are of profound interest to researchers in drug discovery and development due to their diverse biological profiles, which include anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of an aryl group at the 4-position and a carbonyl at the 2-position of the thiazole ring provides a unique three-dimensional structure that can effectively interact with various biological targets. This guide presents a comprehensive overview and a detailed protocol for the efficient one-pot synthesis of these valuable compounds, designed to streamline their accessibility for further investigation.

Mechanistic Insights: The Hantzsch Thiazole Synthesis and Its Adaptation

The classical approach to thiazole synthesis is the Hantzsch reaction, which traditionally involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of 4-aryl-1,3-thiazol-2-ones, this reaction requires adaptation. A plausible and efficient one-pot strategy involves the reaction of an α-haloacetophenone with a thiocyanate source, such as potassium thiocyanate, to form an intermediate α-thiocyanatoketone. This is followed by an intramolecular cyclization to yield a 2-iminothiazoline, which can then undergo in-situ hydrolysis to the desired 4-aryl-1,3-thiazol-2-one.

The causality behind this experimental design lies in the sequential reactivity of the chosen reagents. The α-haloketone provides the C4-C5 and aryl-substituted C4 backbone of the thiazole ring. The thiocyanate anion acts as a nucleophile, displacing the halide to form the key α-thiocyanatoketone intermediate. The subsequent acid-catalyzed intramolecular cyclization is driven by the nucleophilicity of the nitrogen atom of the thiocyanate group attacking the carbonyl carbon. The resulting 2-iminothiazoline is susceptible to hydrolysis under acidic conditions, which conveniently cleaves the imine bond to reveal the more stable carbonyl group of the final product.

Reaction_Mechanism A α-Haloacetophenone C α-Thiocyanatoketone Intermediate A->C Nucleophilic Substitution B Potassium Thiocyanate (KSCN) B->C D 2-Iminothiazoline Intermediate C->D Intramolecular Cyclization (Acid-catalyzed) E 4-Aryl-1,3-thiazol-2-one D->E In-situ Hydrolysis

Figure 1: Plausible reaction mechanism for the one-pot synthesis of 4-aryl-1,3-thiazol-2-ones.

Experimental Workflow: From Starting Materials to Purified Product

The overall experimental workflow is designed for efficiency and simplicity, minimizing intermediate isolation steps. The process begins with the selection of the appropriate substituted α-haloacetophenone and proceeds through the one-pot reaction to the final purification of the 4-aryl-1,3-thiazol-2-one.

Experimental_Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Reagents Select α-Haloacetophenone & Potassium Thiocyanate Mixing Combine Reagents in Solvent Reagents->Mixing Heating Heat under Reflux Mixing->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Quenching Cool and Quench Reaction Mixture Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Recrystallization or Chromatography Drying->Purification Final_Product 4-Aryl-1,3-thiazol-2-one Purification->Final_Product Characterization (NMR, IR, MS)

Figure 2: General experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of a representative 4-aryl-1,3-thiazol-2-one.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Potassium thiocyanate (1.2 eq)

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if necessary)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted α-bromoacetophenone (1.0 eq) and potassium thiocyanate (1.2 eq).

  • Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the α-bromoacetophenone.

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • If further purification is required, perform column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Representative Yields

The efficiency of this one-pot synthesis can vary depending on the electronic nature of the substituents on the aryl ring of the α-bromoacetophenone.

EntryAryl Substituent (at 4-position)Typical Yield (%)
1Phenyl75-85
24-Methoxyphenyl80-90
34-Chlorophenyl70-80
44-Nitrophenyl65-75

Table 1: Expected yields for the one-pot synthesis of various 4-aryl-1,3-thiazol-2-ones.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing for clear determination of the reaction endpoint. The work-up procedure is standard and robust, effectively removing impurities. Finally, the structure of the synthesized compound can be unequivocally confirmed by spectroscopic methods, ensuring the integrity of the experimental outcome. The use of readily available and relatively inexpensive starting materials further enhances the practicality of this method.[3]

Conclusion

This application note provides a detailed and scientifically grounded guide for the one-pot synthesis of 4-aryl-1,3-thiazol-2-ones. By understanding the underlying reaction mechanism and following the optimized protocol, researchers can efficiently access these valuable heterocyclic compounds. The presented methodology offers a significant improvement over multi-step synthetic routes, saving time and resources, and thereby accelerating the pace of research and development in medicinal chemistry.

References

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2011, 3(6):337-343. Available from: [Link]

  • Kumar A, et al. Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements. 2011, 186(5):986-995. Available from: [Link]

  • Kamal A, et al. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Journal of the Brazilian Chemical Society. 2014, 25(10):1899-1910. Available from: [Link]

  • Lakhan R, Singh RL. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules. 2000, 5(9):1055-1061. Available from: [Link]

  • Cojocaru E, et al. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. 2019, 24(22):4089. Available from: [Link]

  • Burhan CM, Hussein AJ. One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. ZANCO Journal of Pure and Applied Sciences. 2023, 35(1):198-212. Available from: [Link]

  • Kaboudin B, et al. Novel one-pot four-component condensation cyclization reactions for the synthesis of thiazolidine-4-one and 3H-thiazoles. Research on Chemical Intermediates. 2015, 41(11):8345-8356. Available from: [Link]

  • Wang Y, et al. A facile, efficient one-pot synthesis of 2-aminothiazole derivatives. Heterocycles. 2012, 85(8):1939-1949. Available from: [Link]

  • Aggarwal N, et al. Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry. 2021, 11(5):12799-12812. Available from: [Link]

  • Various authors. Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Guchhait S, et al. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry. 2014, 79(6):2701-2707. Available from: [Link]

  • El-Sayed MA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021, 26(5):1467. Available from: [Link]

  • Kalhor M, Vahedi Z, Gharoubi H. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances. 2023, 13(14):9208-9221. Available from: [Link]

  • Ismail MM, et al. Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. Journal of Sulfur Chemistry. 2011, 32(4):343-353. Available from: [Link]

  • Pendiukh VV, et al. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. 2024. Available from: [Link]

  • Lesyk R, Zimenkovsky B. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. 2016, 113:234-260. Available from: [Link]

  • Hosseini-Zare M, et al. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports. 2023, 13(1):3056. Available from: [Link]

  • Al-Hourani B, et al. One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Journal of Heterocyclic Chemistry. 2020, 57(1):333-340. Available from: [Link]

  • Shrimandilkar SR. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology. 2020, 7(4):1-10. Available from: [Link]

  • Kisel VM, et al. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. 2019, 15:236-243. Available from: [Link]

  • Meng G, et al. Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof. Google Patents. CN102276548A, 2011.
  • Khidre RE, et al. A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. Heterocycles. 2017, 94(2):313-326. Available from: [Link]

  • Reddy TS, et al. One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. The Journal of Organic Chemistry. 2025, 90(7):2717-2727. Available from: [Link]

  • Kovaleva E, et al. Dehydroabietylamine-based thiazolidin-4-ones and 2-thioxoimidazolidin-4-ones as novel tyrosyl-DNA phosphodiesterase 1 inhibitors. Bioorganic & Medicinal Chemistry. 2021, 30:115938. Available from: [Link]

  • Kumar V, et al. Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. Research Journal of Pharmacy and Technology. 2019, 12(1):141-147. Available from: [Link]

  • Khan I, et al. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry. 2022, 10:914652. Available from: [Link]

Sources

Application Note: Solubility Optimization & Handling of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubilization, handling, and storage of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one (and related 4-aryl-thiazol-2-one derivatives) in Dimethyl Sulfoxide (DMSO).[1] While specific solubility limits vary by crystal polymorph, this structural class typically exhibits moderate-to-high solubility (10–50 mM) in anhydrous DMSO due to the disruption of intermolecular hydrogen bonding by the sulfoxide moiety.

This document provides a validated workflow to prepare stable stock solutions for High-Throughput Screening (HTS) and biological assays, addressing common failure modes such as water-induced precipitation and oxidative degradation.

Physicochemical Profile & Solvent Selection[2]

Structural Analysis

The compound consists of a polar thiazolone core linked to a lipophilic 2-bromophenyl ring.

  • Lipophilicity (Predicted LogP): ~2.5 – 3.2. The bromine atom significantly increases hydrophobicity compared to the unsubstituted phenyl analog.

  • Steric Influence: The ortho-bromo substituent induces a torsional twist between the phenyl and thiazole rings. This non-planarity often reduces crystal lattice energy compared to para-isomers, potentially enhancing solubility in organic solvents.

  • H-Bonding: The N-H group (position 3) acts as a Hydrogen Bond Donor (HBD), while the Carbonyl (C=O) and Thiazole Sulfur are weak Hydrogen Bond Acceptors (HBA).

Why DMSO?

DMSO is the requisite vehicle because it accepts hydrogen bonds from the N-H moiety, effectively breaking the crystal lattice.

  • Target Concentration: 10 mM (Standard Screening) to 50 mM (Stock).

  • Solubility Threshold: Generally soluble >50 mM in pure DMSO; however, solubility drops exponentially when DMSO is diluted with water (e.g., >1% water content).

Protocol: Preparation of Stock Solutions

Materials Required
  • Compound: 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one (>95% purity).

  • Solvent: DMSO, Anhydrous (≥99.9%, water <50 ppm). Note: Avoid "molecular biology grade" DMSO if it has been opened/stored loosely, as it is hygroscopic.

  • Vessels: Amber glass vials (borosilicate) or Polypropylene (PP) tubes. Avoid Polystyrene (PS) as DMSO can leach plasticizers.

Step-by-Step Dissolution Procedure

Goal: Prepare a 10 mM Stock Solution (


).
Assume MW 

256.12 g/mol (Verify specific batch MW).
  • Weighing: Accurately weigh 2.56 mg of the compound into a tared amber glass vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Do not add the full volume if preparing high-concentration stocks (>50 mM). Add 80% of volume, dissolve, then adjust to final volume.

  • Vortexing: Vortex at medium speed for 30–60 seconds.

  • Visual Inspection: Hold vial against a light source. The solution should be clear and yellow/orange.

  • Sonication (If needed): If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes.

    • Warning: Do not heat >40°C to avoid potential debromination or ring opening.

Workflow Visualization

The following diagram illustrates the critical decision pathways during solubilization.

StockPrep Start Weigh Compound (Amber Glass Vial) AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Vortex Vortex (60 sec) AddDMSO->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (25°C, 5 min) Check->Sonicate Turbid Heat Gentle Heat (Max 37°C) Check->Heat Still Turbid Success Clear Solution (Store -20°C) Check->Success Clear Fail Insoluble/Precipitate (Check Purity/Salt Form) Check->Fail Persistent Solid Sonicate->Check Heat->Check

Figure 1: Decision tree for the solubilization of thiazolone derivatives in DMSO.

Solubility Limit Determination (Validation)

To determine the exact solubility limit (e.g., for animal dosing or high-concentration crystallography), use the "Precipitation Point" method.

Protocol
  • Prepare a 100 mM supersaturated mixture (e.g., 25.6 mg in 1 mL DMSO).

  • Shake at room temperature for 24 hours.

  • Centrifuge at 14,000 x g for 10 minutes to pellet undissolved material.

  • Analyze the supernatant concentration via HPLC-UV (254 nm) against a standard curve prepared from a dilute (1 mM) reference.

Expected Results:

Solvent Expected Solubility Notes
Anhydrous DMSO > 50 mM High solubility due to H-bond disruption.
DMSO + 10% Water < 5 mM Rapid precipitation ("crashing out").

| PBS (pH 7.4) | < 50 µM | Very poor aqueous solubility. |

Storage and Stability

Hygroscopicity Management

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere in 24 hours.

  • Impact: Water absorption increases polarity, causing the lipophilic thiazolone to precipitate (crystallize) inside the storage tube.

  • Solution: Store stocks in single-use aliquots to minimize headspace exposure. Use septa caps if possible.

Freeze-Thaw Cycles

Repeated freezing and thawing promotes crystal growth (Ostwald ripening).

  • Storage Temp: -20°C is standard; -80°C is preferred for long-term (>6 months).

  • Thawing: Thaw completely at 37°C and vortex immediately before use to redissolve any micro-crystals.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudiness upon dilution into media Compound aggregation (LogP > 3).Dilute DMSO stock into media slowly with rapid mixing. Keep final DMSO conc. < 0.5%.[1][2][3][4]
Precipitate in stock vial Water uptake in DMSO.Re-sonicate at 37°C. If insoluble, discard and prepare fresh using new DMSO bottle.
Yellowing of solution over time Oxidation of the thiazolone ring.Check LC-MS. If [M+16] peak appears (sulfoxide formation), discard. Store under Nitrogen/Argon.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. (Accessed 2026). [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. [Link][5]

  • PubChem. Compound Summary: Thiazolone Derivatives. [Link]

Sources

Breaking the Steric Barrier: Functionalization of the 4-(2-Bromophenyl) Thiazolone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-2Br-001

Abstract

The 4-(2-bromophenyl) thiazol-2(3H)-one scaffold represents a "privileged structure" with high latency for diversity-oriented synthesis (DOS). While thiazolones are established pharmacophores in kinase inhibition and antimicrobial research, the 2-bromophenyl (ortho) derivative offers a unique, albeit challenging, synthetic handle. This position suffers from significant steric hindrance (the "ortho-effect") and potential chelation interference, often leading to stalled cross-coupling reactions. This guide provides optimized protocols to overcome these barriers, enabling the transformation of this scaffold into fused tricyclic systems and biaryl cores.

Structural Analysis & Reactivity Profile[1][2]

Before initiating wet chemistry, it is critical to understand the electronic and steric environment of the scaffold.

  • The Ortho-Blockade: The bromine atom at the C2 position of the phenyl ring creates significant steric clash with the thiazolone nitrogen (N3) and carbonyl (C2=O). This prevents the planarization required for the transmetallation step in standard cross-coupling cycles.

  • Tautomeric Ambiguity: Thiazolones exist in equilibrium between the lactam (NH-form), lactim (OH-form), and thiol (SH-form) tautomers. In solution, the NH-form typically predominates, but base selection dictates the site of alkylation (N vs. O vs. S).

DOT Diagram: Reactivity Logic Flow

ReactivityMap Scaffold 4-(2-Bromophenyl) thiazolone Path_N N-Alkylation (Solubility Tuning) Scaffold->Path_N Path_C Pd-Catalyzed Cross-Coupling Scaffold->Path_C Path_Cycl Intramolecular Cyclization Scaffold->Path_Cycl Detail_N Requires Soft Base (K2CO3/DMF) Path_N->Detail_N Detail_C Challenge: Steric Bulk Solution: SPhos/Pd(OAc)2 Path_C->Detail_C Detail_Cycl Forms Fused Tricycles (Benzo[d]imidazo[2,1-b]thiazole) Path_Cycl->Detail_Cycl

Figure 1: Strategic functionalization map for the 2-bromo scaffold. Note the divergence between intermolecular coupling and intramolecular cyclization.

Module 1: Robust Scaffold Synthesis

Objective: Reliable gram-scale access to 4-(2-bromophenyl)thiazol-2(3H)-one. Method: Modified Hantzsch Condensation.

Scientific Rationale

Standard Hantzsch conditions often use refluxing ethanol. However, the ortho-bromo substituent destabilizes the transition state due to sterics, leading to incomplete cyclization and "tarry" impurities. We utilize a room-temperature initiation followed by controlled heating to minimize decomposition.

Protocol
  • Reagents:

    • 2-Bromo-2'-bromoacetophenone (1.0 eq) [Caution: Lachrymator]

    • Thiourea (1.2 eq)

    • Ethanol (anhydrous, 10 vol)

    • Sodium Acetate (anhydrous, 1.5 eq)

  • Procedure:

    • Step A: Dissolve 2-bromo-2'-bromoacetophenone in ethanol in a round-bottom flask.

    • Step B: Add thiourea portion-wise over 15 minutes at room temperature (25°C). Critical: Rapid addition causes an exotherm that promotes side reactions.

    • Step C: Stir at RT for 1 hour. A white/yellow precipitate (the hydrobromide salt) will form.

    • Step D: Heat to mild reflux (78°C) for 3 hours.

    • Step E: Cool to RT. Add Sodium Acetate (dissolved in minimal water) to buffer the solution and force precipitation of the free base.

    • Step F: Filter, wash with cold water (3x) and cold ethanol (1x). Recrystallize from EtOH/DMF (9:1).

Validation:

  • Appearance: Off-white crystalline solid.

  • 1H NMR (DMSO-d6): Look for the thiazole C5-H singlet around

    
     6.9-7.1 ppm. The NH proton is often broad/invisible or located >11 ppm.
    

Module 2: Overcoming the Ortho-Effect (Suzuki-Miyaura Coupling)

Objective: Install aryl groups at the hindered 2-position. Challenge: The ortho-bromo group is shielded by the thiazolone ring. Standard ligands (PPh3, dppf) fail to promote oxidative addition effectively or stall at transmetallation.

The Solution: Buchwald Ligands (SPhos)

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Mechanism: The bulky cyclohexyl groups facilitate the reductive elimination, while the electron-rich nature accelerates oxidative addition into the hindered C-Br bond.

  • Alternative: Pd-PEPPSI-IPr is a viable backup for extremely electron-deficient boronic acids.

Protocol (High-Throughput Compatible)
ParameterConditionNote
Catalyst Pd(OAc)₂ (5 mol%)Pre-catalyst source
Ligand SPhos (10 mol%)L:M ratio of 2:1 is critical
Base K₃PO₄ (3.0 eq)Anhydrous, finely ground
Solvent Toluene:Water (10:1)Biphasic system aids solubility
Temp/Time 100°C / 12-18 hSealed tube required

Step-by-Step:

  • Degassing (Crucial): Charge a microwave vial with the scaffold (1.0 eq), Boronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄. Seal the vial. Evacuate and backfill with Argon (3 cycles). Oxygen is the primary cause of failure in this reaction.

  • Solvent Addition: Inject degassed Toluene/Water through the septum.

  • Reaction: Heat to 100°C.

  • Workup: Filter through Celite. The product is often less polar than the starting material; purify via flash chromatography (Hexane/EtOAc).

Module 3: Intramolecular Cyclization (Advanced)

Objective: Synthesis of Benzo[d]imidazo[2,1-b]thiazoles. Concept: This reaction utilizes the ortho-bromo group not as a liability, but as an anchor. By first alkylating the thiazolone Nitrogen with an amine-containing chain (or using a Buchwald-Hartwig amination), one can force an intramolecular closure.

DOT Diagram: Cyclization Pathway

Cyclization Start 4-(2-Bromophenyl) thiazolone Step1 Step 1: N-Alkylation (Introduction of Nucleophile) Start->Step1 R-NH2 / Base Intermed Intermediate: N-(Amino-alkyl) Species Step1->Intermed Step2 Step 2: Intramolecular C-N Coupling (Pd-Cat) Intermed->Step2 Pd2(dba)3 / Xantphos Product Fused Tricyclic Core (Kinase Inhibitor Scaffold) Step2->Product Ring Closure

Figure 2: Workflow for converting the open scaffold into a rigidified tricyclic core.

Protocol: One-Pot Cascade (Hypothetical Optimization)

For researchers attempting to fuse the rings directly using an external amine (R-NH2):

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃ (Cesium is essential for the "cesium effect" in ring closures).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 110°C, 24h.

  • Outcome: The amine displaces the bromine (Buchwald) and condenses with the thiazolone carbonyl/C-H to form the fused imidazole ring.

References

  • Thiazole Synthesis & Medicinal Relevance

    • Mishra, K. et al.[1] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[2] Molecules, 2022.[3] Link

  • Suzuki Coupling of Sterically Hindered Substrates

    • Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides." Acc.[4][5] Chem. Res., 2008. Link

  • Intramolecular Buchwald-Hartwig Cyclizations

    • Li, H. et al. "Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines."[6] Org.[4][3][5][7] Biomol. Chem., 2019.[4] Link

  • Regioselectivity in Thiazolone Alkylation

    • Gomha, S. et al. "Regioselective synthesis of novel thiazolo[3,2-b][1,2,4]triazoles." Org.[4][3][5][7] Biomol. Chem., 2021.[8] Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Sources

Application Notes and Protocols for the Utilization of 4-(2-Bromophenyl)thiazol-2-one as a Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2-bromophenyl)thiazol-2-one scaffold is an emerging pharmacophore with significant potential in modern drug discovery, particularly in the realm of oncology. This document provides a comprehensive technical guide for researchers exploring its application. We delve into the mechanistic rationale for its use, focusing on its putative role as an inhibitor of the Wnt/β-catenin signaling pathway via modulation of Tankyrase enzymes. Detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of compounds incorporating this pharmacophore are provided. This includes a robust cell-based assay for assessing Wnt pathway inhibition and a standard cytotoxicity assay. Furthermore, we present a framework for structure-activity relationship (SAR) studies to guide the optimization of this promising scaffold.

Introduction: The Thiazole Scaffold and the Promise of the 4-(2-Bromophenyl)thiazol-2-one Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic properties of the thiazole ring, particularly the ability of its nitrogen atom to form hydrogen bonds, make it an excellent scaffold for interacting with biological targets.[1]

The 4-(2-bromophenyl)thiazol-2-one pharmacophore represents a specific, underexplored area within this chemical space. The presence of the 2-oxo group, as opposed to the more commonly studied 2-amino or 2-imino functionalities, offers a distinct chemical profile that may confer novel target interactions and pharmacological effects. The strategic placement of a bromine atom at the ortho position of the phenyl ring introduces steric and electronic modifications that can significantly influence binding affinity, selectivity, and metabolic stability. This guide will focus on the application of this pharmacophore in the context of cancer therapy, with a proposed mechanism of action centered on the inhibition of the Wnt/β-catenin signaling pathway.

Proposed Mechanism of Action: Inhibition of Tankyrase and the Wnt/β-Catenin Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2][3] This pathway's activity is tightly regulated by a "destruction complex" that targets β-catenin for proteasomal degradation. A key step in the inactivation of this complex is the poly(ADP-ribosyl)ation (PARsylation) of Axin by Tankyrase enzymes (TNKS1/2).[2][4] This modification leads to Axin degradation, stabilization of β-catenin, and subsequent transcription of Wnt target genes that drive cell proliferation.[2][4]

Therefore, the inhibition of Tankyrase has emerged as a compelling therapeutic strategy to suppress Wnt signaling in cancer.[3] While various heterocyclic scaffolds have been explored as Tankyrase inhibitors, the potential of the 4-aryl-thiazol-2-one core remains an area of active investigation. We hypothesize that the 4-(2-bromophenyl)thiazol-2-one pharmacophore can be developed into potent Tankyrase inhibitors, thereby preventing Axin degradation and suppressing Wnt-driven tumorigenesis.

dot

Caption: Proposed mechanism of action for the 4-(2-Bromophenyl)thiazol-2-one pharmacophore.

Methodologies and Protocols

This section provides detailed protocols for the synthesis and biological evaluation of compounds based on the 4-(2-bromophenyl)thiazol-2-one scaffold.

Proposed Synthesis of 4-(2-Bromophenyl)thiazol-2-one

The classical Hantzsch thiazole synthesis provides a reliable route to the thiazole core.[5][6] The following protocol adapts this method for the synthesis of the target 2-oxo derivative.

Protocol 1: Synthesis of 4-(2-Bromophenyl)thiazol-2-one

  • Step 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethan-1-one.

    • To a solution of 2'-bromoacetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0-1.1 eq) dropwise at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.

  • Step 2: Cyclization to form 4-(2-Bromophenyl)thiazol-2-one.

    • Dissolve the crude 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in ethanol.

    • Add thiourea (1.1 eq) to the solution and reflux the mixture for 4-6 hours. This initially forms the 2-aminothiazole intermediate.

    • To hydrolyze the 2-amino group to the 2-oxo group, cool the reaction mixture and then add an aqueous solution of a weak acid (e.g., acetic acid) or a mild oxidizing agent. Alternatively, acidic workup of the reaction mixture can facilitate this conversion.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cellular Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Lines: HCT-116 or COLO 320DM (colorectal carcinoma cell lines with active Wnt signaling) are recommended.

  • Materials:

    • 96-well flat-bottom plates

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

    • Test compounds dissolved in DMSO (stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[8]

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[2] Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7][8]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Compound TypeCell LineIC₅₀Reference
Thiazole DerivativeMCF-7 (Breast Cancer)14.6 ± 0.8 µM[2]
Thiazole DerivativeMDA-MB-231 (Breast Cancer)3.92 µg/mL[2]
Thiazole DerivativeHeLa (Cervical Cancer)11.1-11.4 µg/mL[2]
Thiazole DerivativeHCT-116 (Colon Carcinoma)Moderate Activity[2]
Table 1: Examples of reported cytotoxic activities of various thiazole derivatives.
Wnt/β-Catenin Pathway Activity: TCF/LEF Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.[9][10]

dot

TCF_LEF_Assay_Workflow Day1 Day 1: Seed HEK293T cells in 96-well plate Day2 Day 2: Transfect cells with TCF/LEF reporter and Renilla control plasmids Day1->Day2 Day3 Day 3: Treat cells with 4-(2-Bromophenyl)thiazol-2-one derivatives Day2->Day3 Day4 Day 4: Lyse cells and measure Firefly and Renilla luciferase activity Day3->Day4 Analysis Data Analysis: Normalize Firefly to Renilla. Calculate % inhibition. Day4->Analysis

Caption: Experimental workflow for the TCF/LEF reporter assay.

Protocol 3: TCF/LEF Dual-Luciferase Reporter Assay

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Materials:

    • HEK293T cells

    • TCF/LEF Firefly luciferase reporter plasmid (e.g., TOPflash)

    • Control plasmid with mutated TCF/LEF sites (e.g., FOPflash)

    • Renilla luciferase plasmid (for normalization)

    • Transfection reagent (e.g., Lipofectamine)

    • Wnt3a conditioned medium or LiCl (to activate the pathway)[10]

    • Dual-Luciferase Reporter Assay System

    • Luminometer

  • Procedure:

    • Cell Seeding (Day 1): Seed HEK293T cells in a 96-well plate at a density that will result in ~90% confluency at the time of transfection.[11]

    • Transfection (Day 2): Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPflash control) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment (Day 3): After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at desired concentrations. Add Wnt3a conditioned medium or LiCl (e.g., 10 mM final concentration) to stimulate the Wnt pathway.[10][11] Include appropriate vehicle controls.

    • Luciferase Assay (Day 4): After 16-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[9][11]

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the stimulated, vehicle-treated control. Determine the IC₅₀ value for the inhibition of Wnt signaling.

Framework for Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-(2-bromophenyl)thiazol-2-one scaffold is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The following points provide a logical framework for initiating SAR studies.

  • A-Ring (Phenyl Moiety):

    • Position of the Bromo Group: Evaluate the effect of moving the bromine atom to the meta and para positions to understand the steric and electronic requirements for optimal activity.

    • Electronic Effects: Replace the bromine with other electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) and electron-donating (e.g., -CH₃, -OCH₃) groups to probe the influence of electronics on target engagement.

    • Hydrogen Bonding: Introduce potential hydrogen bond donors or acceptors (e.g., -OH, -NH₂) to explore additional interactions within the target's binding pocket.

  • B-Ring (Thiazol-2-one Moiety):

    • Modifications at N-3: Introduce small alkyl or functionalized groups at the N-3 position to explore potential new interactions and modulate physicochemical properties.

    • C-5 Position: Substitution at the C-5 position of the thiazole ring can influence the overall shape and electronic distribution of the molecule. Explore the introduction of small alkyl or aryl groups.

The insights gained from these SAR studies will be instrumental in guiding the design of next-generation analogs with improved therapeutic potential.

Conclusion

The 4-(2-bromophenyl)thiazol-2-one pharmacophore holds considerable promise as a template for the development of novel anticancer agents. Its proposed mechanism of action via the inhibition of Tankyrase offers a clear and testable hypothesis for its biological effects. The protocols provided herein offer a robust starting point for researchers to synthesize, characterize, and evaluate derivatives of this scaffold. Through systematic biological testing and iterative SAR studies, the full therapeutic potential of this exciting class of molecules can be unlocked.

References

  • Mavria, G., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol.... PMC. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Stout, D. M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). BPS Bioscience. [Link]

  • Kumar, A., et al. (2014). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Medicinal Chemistry Research. [Link]

  • Ali, M. A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Kaboudin, B., et al. (2012). One-pot, four-component reaction for the synthesis of thiazolidine-4-ones. ResearchGate. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. [Link]

  • Ghorbani-Vaghei, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • BPS Bioscience. (n.d.). TCF/LEF reporter kit. BPS Bioscience. [Link]

  • Acar, Ç., et al. (2019). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. [Link]

  • Hussain, N., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]

  • Chen, L., et al. (2018). Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. PMC. [Link]

  • Wroblowski, B., et al. (2021). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. PMC. [Link]

  • The Lei Group. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4- Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. The Lei Group. [Link]

  • Lucas, M. C., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]

  • Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed. [Link]

  • Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]

  • Holota, S., et al. (2018). SAR study of the thiopyrano[2,3-d][2][8]thiazoles. ResearchGate. [Link]

  • Geronikaki, A., et al. (2022). Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. MDPI. [Link]

  • Mehta, C. C., et al. (2023). New molecular insights for 4 H-1,2,4-triazole derivatives as inhibitors of tankyrase and Wnt-signaling antagonist: a molecular dynamics simulation study. PubMed. [Link]

  • Wroblowski, B., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. PMC. [Link]

  • Thongchot, S., et al. (2018). Inhibition of TCF/LEF reporter activity of Wnt/β-catenin signaling by.... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose issues and rationally improve your reaction yields.

Introduction to the Synthesis

The target molecule, 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one, is a heterocyclic compound belonging to the thiazolidinone class. Its synthesis is typically achieved via a variation of the Hantzsch thiazole synthesis.[1] However, a common pitfall is the incorrect choice of reagents, leading to the formation of 2-aminothiazole derivatives instead of the desired 2-thiazolidinone.[2] The most reliable and high-yielding pathway involves a three-step sequence:

  • α-Bromination: Synthesis of the key intermediate, 2-bromo-1-(2-bromophenyl)ethan-1-one, from 2'-bromoacetophenone.

  • Thiocyanation: Nucleophilic substitution of the α-bromide with a thiocyanate salt to form 1-(2-bromophenyl)-2-thiocyanatoethan-1-one.

  • Cyclization: Acid-catalyzed intramolecular cyclization of the thiocyanato intermediate to yield the final product.[3]

This guide focuses on optimizing each of these critical stages.

Core Synthetic Pathway

The overall workflow is designed to maximize purity at each step, as impurities from the initial stages can significantly complicate the final cyclization and purification.

Synthetic_Pathway Start 2'-Bromoacetophenone Intermediate1 2-Bromo-1-(2-bromophenyl)ethan-1-one (α-Haloketone) Start->Intermediate1 Step 1: α-Bromination (e.g., Br₂, Acetic Acid) Intermediate2 1-(2-Bromophenyl)-2-thiocyanatoethan-1-one Intermediate1->Intermediate2 Step 2: Thiocyanation (KSCN, Ethanol) Product 4-(2-Bromophenyl)-2,3-dihydro- 1,3-thiazol-2-one Intermediate2->Product Step 3: Cyclization (H₂SO₄ / HCl)

Caption: Overall synthetic workflow for 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Issues with the α-Haloketone Precursor (Step 1)

Q1: My α-bromination of 2'-bromoacetophenone is giving a low yield and multiple products. What's going wrong?

A1: This is a frequent challenge. The key is to control the reaction kinetics and prevent side reactions.

  • Causality: The α-bromination of ketones proceeds via an enol or enolate intermediate.[4] Over-bromination (dibromination) can occur if the reaction is not carefully controlled. Additionally, the aromatic ring can be susceptible to electrophilic bromination under harsh conditions, although this is less common for a deactivated ring like 2'-bromoacetophenone.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your 2'-bromoacetophenone is pure. Impurities can catalyze side reactions.

    • Temperature Control: Perform the reaction at a controlled temperature. For bromination with liquid bromine in acetic acid, starting at 0-5 °C and allowing the reaction to slowly warm to room temperature can improve selectivity.

    • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise with vigorous stirring. This maintains a low instantaneous concentration of bromine, minimizing over-bromination.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting acetophenone is gone to prevent byproduct formation.

    • Alternative Reagents: Consider using a milder and more selective brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid, or pyridine hydrobromide perbromide, which can be safer to handle and offer better control.[4][5]

Q2: How do I effectively purify the 2-bromo-1-(2-bromophenyl)ethan-1-one intermediate?

A2: Purification is critical. The crude product is often a lachrymator and skin irritant, so handle it with extreme care in a fume hood.

  • Work-up: After the reaction, the mixture is typically poured into ice water to precipitate the crude product. The solid is then filtered. Any remaining acid can be neutralized by washing the organic extract with a dilute sodium bicarbonate solution.[6]

  • Recrystallization: The most common and effective method is recrystallization. Ethanol or a mixture of petroleum ether and ethyl acetate is often suitable. Recrystallization should yield the product as a pure crystalline solid, which is more stable for storage.[4]

Part 2: Issues with Thiocyanation and Cyclization (Steps 2 & 3)

Q3: My TLC plate shows a complex mixture after the cyclization step. I suspect I've formed the wrong product. Why?

A3: This is the most critical point of the synthesis. The issue likely lies in your choice of the "thio" reagent.

  • Causality (The Thiazole vs. Thiazolidinone Dilemma):

    • To get 2-Aminothiazole (Incorrect Product): Reacting an α-haloketone directly with thiourea will almost exclusively yield a 2-aminothiazole via the classic Hantzsch synthesis.[2][7]

    • To get 2,3-dihydro-1,3-thiazol-2-one (Correct Product): You must first form the α-thiocyanatoketone intermediate by reacting your α-haloketone with a thiocyanate salt (like KSCN or NaSCN). This intermediate then undergoes an acid-catalyzed intramolecular cyclization where the carbonyl oxygen is attacked by the nitrogen of the thiocyanate group.[3]

  • Troubleshooting Workflow:

Troubleshooting Start Complex Mixture on TLC Post-Cyclization Q1 Which 'thio' reagent did you use? Start->Q1 Opt1 Thiourea Q1->Opt1 Opt2 Potassium Thiocyanate (KSCN) Q1->Opt2 Res1 Result: 2-Amino-4-(2-bromophenyl)thiazole (Incorrect Product). Action: Redesign synthesis via α-thiocyanatoketone intermediate. Opt1->Res1 Res2 This is the correct path. Low yield may be due to: - Incomplete thiocyanation - Harsh cyclization conditions - Inefficient work-up Opt2->Res2

Caption: Decision workflow for diagnosing incorrect product formation.

Q4: My yield for the cyclization (Step 3) is poor, even when using the correct thiocyanate intermediate. How can I optimize it?

A4: Optimization here hinges on the cyclization conditions and the purity of your intermediate.

  • Purity of Intermediate: Ensure the 1-(2-bromophenyl)-2-thiocyanatoethan-1-one from Step 2 is pure. Unreacted α-haloketone will lead to byproducts. It's often best to purify the thiocyanato intermediate before proceeding.

  • Acid Catalyst: The type and concentration of the acid are crucial.

    • Concentrated sulfuric acid or hydrochloric acid in a solvent like acetic acid or ethanol is commonly used.[3]

    • Start with milder conditions (e.g., catalytic acid at room temperature) and slowly increase the temperature or acid concentration if the reaction does not proceed.

    • Harsh conditions (e.g., prolonged heating in strong acid) can lead to decomposition.

  • Reaction Time & Temperature: Monitor the reaction by TLC. The goal is to find the sweet spot where the starting material is consumed before significant product degradation occurs.

ParameterRecommendationRationale
Solvent Ethanol, Acetic AcidProtic solvents that can facilitate proton transfer and dissolve the intermediate.
Catalyst Conc. H₂SO₄ or HClStrong acid is required to protonate the carbonyl, activating it for nucleophilic attack.[3]
Temperature 25°C to 60°CStart at room temperature. Gentle heating may be required to drive the reaction to completion.
Stoichiometry Catalytic to 2 eq. AcidStart with a catalytic amount. Stoichiometric amounts may be needed but increase the risk of degradation.

Detailed Experimental Protocols

These protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethan-1-one

This protocol is adapted from a standard bromination procedure.

Materials:

  • 2'-Bromoacetophenone (1.0 eq)

  • Glacial Acetic Acid

  • Liquid Bromine (1.05 - 1.1 eq)

  • Ice water

  • Sodium Bicarbonate (5% aq. solution)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2'-bromoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise over 30-45 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large volume of ice water with stirring.

  • A solid precipitate should form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • For further purification, dissolve the crude solid in a suitable solvent like dichloromethane, wash with 5% sodium bicarbonate solution, then with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the resulting solid from ethanol to obtain pure 2-bromo-1-(2-bromophenyl)ethan-1-one as a crystalline solid.

Protocol 2: Synthesis of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

This two-step, one-pot adaptation is based on the established chemistry of α-thiocyanatoketone cyclization.[3]

Materials:

  • 2-Bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq)

  • Potassium Thiocyanate (KSCN) (1.1 eq)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic)

Procedure:

  • Thiocyanation: In a round-bottom flask, dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one in ethanol. Add potassium thiocyanate in one portion.

  • Heat the mixture to reflux and stir for 2-4 hours. The formation of the thiocyanato intermediate can be monitored by TLC. A precipitate of potassium bromide will form.

  • Cyclization: After cooling the mixture slightly, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux again and monitor the cyclization by TLC until the intermediate spot has disappeared (typically 3-6 hours).

  • Cool the reaction to room temperature and pour it into ice water.

  • A solid product should precipitate. Collect the crude solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one.

References

  • Testbook. (n.d.). Thiourea Formula: Structure, Preparation, Properties, and Uses. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thioureas. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of thiourea. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

  • Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-40.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014).
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Gomha, S. M., Abdel-Aziz, H. M., & Abdel-Rahman, A. H. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4085-4107.
  • Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
  • Al-Ajely, M. S., & Ali, A. H. (2019). Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific Medical Sciences, 3(8), 82-89.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Zulkifli, N. F., & Yamin, B. M. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-14.
  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Kumar, A., Kumar, A., & Singh, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4811.
  • Rodrigues Peter, R., & Bhalekar Satish, M. (2015). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Scholars Journals, 3(1), 001-005.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021).
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47.
  • Gomha, S. M., Abdel-aziz, M. A., & Khedr, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2), 32.
  • Wang, Y., et al. (2024).
  • Vennila, J. P., et al. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o595.
  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2015). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Journal of the Brazilian Chemical Society, 26(7), 1390-1398.
  • Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles.
  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268413.
  • Makarov, V. A., et al. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis([7][8][9]thiadiazole). Molbank, 2018(2), M992.

  • Gomha, S. M., & Abdel-aziz, H. M. (2016). PHENYLENE-BIS-THIAZOLE DERIVATIVES AS POTENT ANTITUMOR AGENTS. Acta Chimica Slovenica, 63(1), 160-168.
  • Al-Masoudi, W. A. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(7), 241-246.

Sources

Technical Support Center: Thiazol-2-one Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the resolution and characterization of keto-enol tautomers of thiazol-2-one. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Introduction: The Chameleon-Like Nature of Thiazol-2-one

Thiazol-2-one and its derivatives are privileged scaffolds in medicinal chemistry. However, their utility is often complicated by prototropic tautomerism. The molecule exists in a dynamic equilibrium between its amide (keto) form, thiazol-2(3H)-one , and its aromatic iminol (enol) form, 2-hydroxythiazole . The predominant form is highly sensitive to the molecular environment, which can profoundly impact physicochemical properties, receptor binding, and ultimately, biological activity. This guide will help you navigate the complexities of identifying, quantifying, and controlling this equilibrium.

ComputationalWorkflow cluster_input Input Generation cluster_calc Quantum Mechanical Calculation cluster_analysis Data Analysis Build Build 3D Structures (Keto & Enol) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Build->Opt Freq Frequency Calculation Opt->Freq Confirm minimum (no imaginary freqs) Solvent Solvation Model (e.g., PCM, SMD) Opt->Solvent Energy Compare Gibbs Free Energies (ΔG) to Predict Stability Freq->Energy Solvent->Energy NMR_Sim Simulate NMR Spectra (Compare with Experimental) Solvent->NMR_Sim Result Predicted Tautomer Ratio Energy->Result NMR_Sim->Result

Technical Support Center: Bromophenyl Thiazolones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenyl thiazolones are a class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. However, their typically lipophilic nature and crystalline structure often lead to poor aqueous solubility. This is a critical hurdle, as low solubility can compromise results in biological assays, hinder the development of effective formulations, and ultimately lead to the failure of promising drug candidates.[1][2] More than 40% of new chemical entities are poorly soluble in water, making this a pervasive challenge in the pharmaceutical industry.[3]

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome solubility challenges with bromophenyl thiazolones in your experiments. The advice herein is grounded in established physicochemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: Why are my bromophenyl thiazolone compounds often poorly soluble in aqueous solutions?

A: The low aqueous solubility of this class of compounds generally stems from two key physicochemical properties:

  • High Lipophilicity: The presence of a phenyl ring, often further substituted with a bromine atom, contributes to a high LogP value. This makes the molecule more "grease-like" than "water-like," causing it to resist dissolving in aqueous media.[1]

  • Crystal Lattice Energy: Thiazolone derivatives are often planar, crystalline solids. The strong intermolecular forces in the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. Water is often not a strong enough solvent to break down this stable crystal structure.

Q2: What is the best initial organic solvent to prepare a stock solution?

A: For most new bromophenyl thiazolone compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its powerful ability to dissolve a wide range of organic molecules. If DMSO fails, other strong aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be attempted. Always start with a small amount of your valuable compound to test solubility before committing a larger quantity.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is a critical consideration, as DMSO is toxic to most cell lines at higher concentrations. A general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v).[4] However, the ideal maximum concentration is cell-line dependent and must be determined empirically. Always run a vehicle control (your assay medium containing the final concentration of DMSO without your compound) to ensure the solvent itself is not affecting the biological outcome.[4]

Q4: My compound seems to dissolve initially but then crashes out of solution over time. Why does this happen?

A: This typically indicates that you have created a supersaturated, kinetically-trapped solution, not a thermodynamically stable one. This can happen if you use methods like heating to force the compound into solution. Upon cooling or over time, the compound begins to precipitate out to reach its true, lower equilibrium solubility. For screening assays, a kinetically soluble state may be acceptable if the assay window is short, but for longer-term experiments, achieving thermodynamic solubility is crucial.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer.

This is the most common solubility issue, often called "crashing out." It occurs because the final concentration of the organic solvent (DMSO) is too low to keep the lipophilic compound dissolved in the now predominantly aqueous environment.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to resolving this issue.

G Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous buffer q1 Is final DMSO concentration < 0.1%? start->q1 s1 Increase DMSO to 0.5%. (Validate with vehicle control) q1->s1 No q2 Is final compound concentration > 10 µM? q1->q2 Yes end_point Problem Solved s1->end_point s2 Lower final compound concentration q2->s2 Yes q3 Is the compound ionizable (acidic/basic)? q2->q3 No s2->end_point s3 Perform pH-solubility screen. (See Protocol 2) q3->s3 Yes s4 Employ solubility enhancement techniques q3->s4 No s3->end_point s4->end_point

Caption: General troubleshooting workflow for compound precipitation.

Issue 2: My bromophenyl thiazolone is weakly acidic. Can I use pH to my advantage?

Yes, absolutely. The N-H proton on the thiazolone ring can be weakly acidic. By increasing the pH of your buffer, you can deprotonate this position, forming an anionic salt that is significantly more polar and, therefore, more water-soluble.[4]

Q: How do I determine the optimal pH for solubility?

A: You must perform a pH-solubility profile experiment. This involves preparing a series of buffers across a range of pH values (e.g., 6.0 to 9.0) and determining the solubility of your compound in each.

Protocol 1: pH-Dependent Solubility Screen
  • Prepare Buffers: Make a set of buffers with overlapping ranges (e.g., Phosphate for pH 6-8, Borate for pH 8-10).

  • Add Compound: Add an excess of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in a separate vial.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[4]

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove a known volume of the clear supernatant. Dilute it in a suitable organic solvent (like acetonitrile) and measure the concentration using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Analyze: Plot solubility (µg/mL or µM) versus pH. The optimal pH will be the one that provides the highest solubility while remaining compatible with your assay's requirements. Crucially, you must confirm that the selected pH does not negatively impact your biological system (e.g., cell health, enzyme activity). [4]

Issue 3: Adjusting pH is not an option for my assay. What other formulation strategies can I use?

When pH modification is not feasible, several other techniques can be employed to enhance solubility. These generally involve using excipients to change the properties of the solvent.

A: Use a Co-solvent System.

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system, thereby increasing the solubility of a lipophilic compound.[5][6]

Protocol 2: Co-solvent Screening
  • Select Co-solvents: Choose a few well-tolerated co-solvents. See the table below for common options.

  • Prepare Test Buffers: Prepare your main aqueous assay buffer containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Dilution: Add a small aliquot of your high-concentration DMSO stock solution to each test buffer to achieve your desired final compound concentration.

  • Observe: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

  • Validate in Assay: Once a successful co-solvent system is found, run a new vehicle control containing that specific co-solvent and concentration in your biological assay to ensure it does not interfere with the results.[4]

B: Use Cyclodextrins.

Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior pocket. Your bromophenyl thiazolone can become encapsulated within this pocket, forming an inclusion complex that is water-soluble.[7]

Data and Protocols

Workflow for Preparing Compound Solutions for In Vitro Assays

This workflow details the standard process from solid compound to the final assay plate, highlighting critical solubility checkpoints.

Caption: From solid to solution: a typical experimental workflow.

Table 1: Properties of Common Co-solvents for Formulation

This table provides a summary of common co-solvents used to improve the solubility of poorly soluble drugs. The choice of co-solvent may depend on the specific dosage form and administration route.[6]

Co-solventTypical Concentration RangeKey Characteristics & Use CasesCitation
Propylene Glycol 1-20%Low toxicity; commonly used in parenteral (injectable) formulations.[6]
Ethanol 1-20%Effective but can have biological effects; use with caution in cell-based assays.[6]
Polyethylene Glycol 400 (PEG 400) 1-20%Low toxicity and effective for solubilizing nonpolar compounds.[4]
Glycerol 1-10%A viscous co-solvent that is generally well-tolerated in biological systems.[4]
Dimethylacetamide (DMA) 1-10%Stronger solvent than DMSO, but with higher potential for toxicity.[5]

References

  • Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chaudhary, A., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. Available at: [Link]

  • Patel, K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Xie, L., et al. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Son, W. S., et al. (2008). Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Shayanfar, A., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one Core Scaffold: Heterocyclic Thiazolone (Lactam) Critical Instability Factors: Base-catalyzed hydrolysis, UV-induced debromination, and solvent-dependent tautomerism.

This guide addresses the specific behaviors of the ortho-brominated thiazolone scaffold. Unlike its para-isomer, the ortho-bromo substituent introduces significant steric torsion between the phenyl and thiazole rings, reducing conjugation and altering the electrophilicity of the C2-carbonyl center.

Troubleshooting Modules (Q&A Format)

Module A: Solubility & Solvent Compatibility

Q: Why does my compound precipitate when diluted into aqueous media, even from a DMSO stock?

A: This is a "Solvent Shock" phenomenon driven by high lipophilicity. The 2-bromophenyl group significantly increases the LogP (lipophilicity) compared to a non-halogenated analog. While soluble in DMSO or DMF, the compound is hydrophobic. Rapid addition to water causes immediate aggregation rather than dispersion.

  • The Mechanism: The lattice energy of the crystalline solid is high, and the hydration energy is low. When the organic co-solvent (DMSO) is diluted, the water molecules form a structured cage (hydrophobic effect), forcing the compound out of solution.

  • Corrective Protocol:

    • Step-Down Dilution: Do not dilute 100% DMSO stock directly into 100% buffer.

    • Intermediate Step: Dilute DMSO stock (e.g., 10 mM) into a 1:1 DMSO:Water mix first, then dilute further.

    • Surfactant Support: Add 0.05% Tween-80 or cyclodextrin (HP-β-CD) to the aqueous buffer before adding the compound.

Table 1: Solubility Profile (Estimated at 25°C)

SolventSolubility RatingStability RiskRecommendation
DMSO High (>20 mM)Low (if anhydrous)Preferred Stock Solvent
Ethanol ModerateModerateAvoid long-term storage (nucleophilic attack risk)
Water (pH 7) NegligibleHighAssay use only (immediate)
Acetonitrile HighLowGood for LC-MS prep
Module B: Chemical Stability (Hydrolysis & pH)

Q: I am observing a loss of potency and new peaks in LC-MS after 4 hours in pH 8.0 buffer. Is the compound degrading?

A: Yes. Thiazol-2-ones are susceptible to base-catalyzed ring opening (Hydrolysis).

  • The Science: The C2 position is a cyclic carbamate/thioester equivalent. The carbonyl carbon is electrophilic. Hydroxide ions (

    
    ) attack this carbon, leading to ring cleavage, breaking the N-C bond or S-C bond.
    
  • The "Ortho" Effect: The 2-bromo substituent creates steric hindrance that twists the phenyl ring. While this might sterically shield the nitrogen slightly, it prevents resonance stabilization from the phenyl ring, potentially making the heteroatom ring more reactive to nucleophiles than the planar para-isomer.

  • Troubleshooting Steps:

    • Check pH: Ensure assay buffer is pH < 7.4. Stability drops logically above pH 7.5.

    • Temperature: Keep assay plates at 4°C or room temperature; avoid 37°C incubation periods > 2 hours if possible.

Module C: Analytical Artifacts (Tautomerism)

Q: My HPLC chromatogram shows split peaks or "shouldering" for a pure sample. Is it impure?

A: Likely not. You are observing Lactam-Lactim Tautomerism . In solution, 2,3-dihydro-1,3-thiazol-2-one exists in equilibrium between the keto form (NH-C=O) and the enol form (N=C-OH, hydroxythiazole).

  • Solvent Influence:

    • Polar Aprotic (DMSO/DMF): Favors the Keto form (usually >95%).

    • Non-polar/Protic mixes: May shift equilibrium, causing peak broadening or splitting on C18 columns.

  • Resolution Protocol:

    • Acidify the mobile phase (0.1% Formic Acid). This protonates the system and collapses the equilibrium, sharpening the peak.

Module D: Photostability

Q: The solution turned yellow/brown after sitting on the bench. What happened?

A: Photolytic Debromination. Aryl bromides are sensitive to UV/Visible light. The C-Br bond energy (~67 kcal/mol) is relatively weak.

  • Mechanism: Homolytic cleavage generates a reactive aryl radical and a bromine radical. These radicals attack the solvent or the thiazole ring of neighboring molecules, leading to polymerization (color change) and debrominated byproducts (observed as M-79/81 mass shift in MS).

  • Prevention: Always use amber vials and minimize exposure to fluorescent lab lights.

Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways: Base-Catalyzed Hydrolysis (pH driven) and Photolytic Debromination (Light driven), alongside the Tautomeric Equilibrium.

StabilityPathways cluster_legend Legend Compound 4-(2-Bromophenyl)- 2,3-dihydro-1,3-thiazol-2-one (Keto Form - Stable in DMSO) Tautomer 2-Hydroxythiazole Form (Enol - Analytical Artifact) Compound->Tautomer Solvent Polarity Change (Fast Equilibrium) Hydrolysis_Inter Tetrahedral Intermediate (Nucleophilic Attack at C2) Compound->Hydrolysis_Inter +OH- (pH > 7.5) Radical Aryl Radical Species Compound->Radical UV Light (hν) Homolytic Cleavage RingOpen Ring Cleavage Product (Thio-acid / Amide) Hydrolysis_Inter->RingOpen Irreversible Ring Opening Debrominated Debrominated Analog (4-Phenyl-thiazol-2-one) Radical->Debrominated H-abstraction from Solvent key Blue: Target Compound Red: Degradation Product Yellow: Transient State Green: Stable Byproduct

Caption: Figure 1. Degradation and equilibrium pathways. The central Keto form is stable in DMSO but susceptible to hydrolysis at high pH (Red path) and debromination under light (Yellow/Green path).

Experimental Protocols

Protocol A: Stability Validation Assay

Use this to determine the "safe window" for your biological assays.

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Spike: Spike into three buffers:

    • PBS pH 7.4

    • Tris pH 8.0

    • Acetate pH 5.0

    • Final concentration: 10 µM (0.1% DMSO).

  • Incubation: Incubate at Room Temp (25°C) in the dark.

  • Sampling: Aliquot at T=0, 1h, 4h, and 24h.

  • Quench: Immediately dilute 1:1 with Acetonitrile + 0.1% Formic Acid (stops hydrolysis).

  • Analysis: LC-MS/MS. Monitor the parent peak area.

    • Pass Criteria: >90% recovery at 4h.

Protocol B: Handling "Crashes" (Precipitation)

Use this if the compound precipitates in cell culture media.

  • Cosolvent Switch: If DMSO fails, try DMA (Dimethylacetamide) or a DMSO/PEG-400 (50:50) mix as the stock solvent.

  • Serial Dilution:

    • Stock: 10 mM in DMSO.

    • Step 1: 10 µL Stock + 90 µL PEG-400 (Conc: 1 mM).

    • Step 2: 10 µL (Step 1) + 990 µL Media (Conc: 10 µM).

    • Result: Final DMSO is minimal, PEG helps solubilize the lipophilic bromine region.

References & Authority

  • Thiazolone Tautomerism:

    • Context: Confirms the keto-enol equilibrium dependence on solvent polarity and the predominance of the keto form in DMSO.[1][2]

    • Source: Kabak, M. et al. "Quantum chemical studies on some potentially tautomeric thiazolidinone derivatives." Arkivoc (2008).

  • Photostability of Brominated Heterocycles:

    • Context: Establishes the lability of the C-Br bond in thiazole systems under irradiation.

    • Source: Uzelac, E. J. et al. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry (2017).[3]

  • Hydrolysis Mechanisms:

    • Context: General mechanism for the ring-opening of 2,3-dihydro-1,3-thiazol-2-ones and related thiadiazines in alkaline media.

    • Source:Molecules 2020, 25(22), 5441. "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism..."

  • Solubility Data (Analogous):

    • Context: Solubility profiles of 4-phenyl-thiazol-2-amine derivatives in organic vs. aqueous solvents.

    • Source: Cayman Chemical Product Information, "2-amino-4-phenyl Thiazole".[4]

Sources

recrystallization solvents for 4-(2-Bromophenyl) derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Bromophenyl) Derivatives

Executive Summary & Core Challenge

User Query: "I am struggling to purify 4-(2-bromophenyl) derivatives. The product often oils out or retains color.[1] What are the optimal solvent systems?"

The Technical Reality: Crystallizing 4-(2-bromophenyl) derivatives presents a unique challenge compared to their para (4-bromophenyl) counterparts.[2] The 2-bromo substituent (ortho position) induces a steric clash with the adjacent phenyl ring, forcing the biphenyl core into a twisted, non-planar conformation.

  • Consequence 1: significantly lower lattice energy and melting point (MP) than planar analogs.[2]

  • Consequence 2: High tendency to "oil out" (liquid-liquid phase separation) rather than nucleate crystals.[2][3]

This guide provides a logic-driven approach to solvent selection, specifically engineered to overcome the "ortho-twist" effect.[2]

Solvent Selection Matrix (Decision Engine)

Do not guess. Select your solvent system based on the functional group (R) attached to the 4-position of the phenyl ring.

Derivative Class (R-Group)Primary Solvent SystemSecondary OptionTechnical Rationale
Neutral / Non-Polar (Alkyl, Ether, Ester)Hexane / Ethyl Acetate (Start 10:1, grad. to 4:1)Ethanol (95%) The twisted core disrupts packing; non-polar antisolvents (Hexane) force precipitation better than cooling alone.[2]
Acidic (Carboxylic Acid, Phenol)Heptane / Toluene (Dissolve in min.[2] hot Toluene, add Heptane)Aq. Methanol (MeOH/H2O 3:1)Acids in this class often form dimers.[2] Toluene breaks dimers hot; Heptane forces lattice formation cold.
Basic / Nitrogenous (Pyridine, Amine, Amide)Ethanol / Water (Dissolve in hot EtOH, add warm H2O to cloud point)Acetonitrile Polar interaction with the nitrogen requires protic solvents (EtOH) to solubilize impurities while crystallizing the product.
Highly Insoluble (Fused rings, Poly-aromatics)DMF / Water or DMSO / Water Chlorobenzene Warning:[2] High boiling points make drying difficult. Use only if other methods fail.

Troubleshooting "Oiling Out" (The Ortho-Effect)

The most frequent ticket we receive for this compound class is: "My product turned into a sticky gum at the bottom of the flask."

The Mechanism: The solution cools into a "metastable zone" where the amorphous liquid phase is energetically favored over the crystalline solid phase due to the steric hindrance of the 2-Bromine atom.

Protocol: The Re-Heat & Seed Loop
  • Do not filter the oil.

  • Re-heat the mixture until the oil re-dissolves completely.

  • Add a "Good" Solvent: Add 5-10% more of the solvent that dissolves your compound (e.g., EtOAc or Ethanol).[2] The oil formed because the solvent mixture was too "poor" too quickly.

  • Seed at High Temp: As the solution cools, add a seed crystal before it reaches the temperature where it previously oiled out.

  • Agitate: Vigorously stir. Shear force helps align the twisted molecules into a lattice.

Impurity Management (Suzuki Coupling Specifics)

These derivatives are often synthesized via Suzuki-Miyaura coupling. You must address specific byproducts before recrystallization.

  • Palladium (Black/Grey specks):

    • Issue: Pd nanoparticles act as nucleation sites for wrong polymorphs or get trapped in the lattice.

    • Fix: Perform a Hot Filtration through Celite® before cooling the crystallization solution.

  • Protodeboronation (Des-bromo impurity):

    • Issue: The starting boronic acid loses boron, yielding a non-brominated impurity.

    • Fix: This impurity is usually more soluble than your product. Use Ethanol ; the impurity stays in the mother liquor.

  • Phosphine Oxides (from Ligands):

    • Issue: White solids that co-crystallize.

    • Fix: Wash the crude solid with cold water/methanol (1:1) before recrystallization. Phosphine oxides are highly polar and will wash away.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the initial solvent system based on the chemical nature of the 4-substituent.

SolventSelection Start Start: Analyze Derivative Type CheckPolarity Check Functional Group (R) Start->CheckPolarity Acidic Acidic (COOH, OH) CheckPolarity->Acidic Basic Basic (NH2, Pyridine) CheckPolarity->Basic Neutral Neutral (Ester, Alkyl) CheckPolarity->Neutral SolvAcid System: Toluene / Heptane (Avoids dimerization) Acidic->SolvAcid SolvBasic System: Ethanol / Water (Polarity Match) Basic->SolvBasic SolvNeutral System: EtOAc / Hexane (Standard Phase) Neutral->SolvNeutral

Figure 2: Troubleshooting "Oiling Out"

Caption: Step-by-step intervention loop when the product separates as a liquid instead of a solid.

OilingOut Start Problem: Product Oils Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Start->Reheat Adjust 2. Add 'Good' Solvent (+10% Volume) Reheat->Adjust Seed 3. Add Seed Crystal (At Elevated Temp) Adjust->Seed Cool 4. Slow Cool + Stirring Seed->Cool Result Crystals Form? Cool->Result Success Filter & Wash Result->Success Yes Fail Oil Persists Result->Fail No Fail->Reheat Repeat with different solvent ratio

Master Protocol (SOP)

Objective: Purification of 5.0g Crude 4-(2-bromophenyl) derivative.

  • Preparation: Place crude solid in a 100mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution (The "Good" Solvent):

    • Add the primary solvent (e.g., Ethyl Acetate or Ethanol) in small portions (5-10 mL) while heating to reflux.[2]

    • Critical: Add only enough to dissolve the solid at boiling point.

  • Clarification (Impurity Removal):

    • If black specks (Pd) are visible, filter the hot solution through a pre-warmed glass funnel with a Celite pad.

  • Precipitation (The "Bad" Solvent):

    • Keep the solution near boiling.[4]

    • Add the anti-solvent (e.g., Hexane or Water) dropwise until a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of the "Good" solvent to just clear the turbidity.

  • Crystallization:

    • Remove from heat.[5][6] Cover with a watch glass.[7]

    • Allow to cool to room temperature undisturbed (or with very slow stirring if oiling out is a risk).

    • Once room temp is reached, place in an ice bath for 30 minutes.

  • Isolation:

    • Vacuum filter using a Buchner funnel.[5][7][8]

    • Wash crystals with cold anti-solvent (e.g., cold Hexane).

References

  • Organic Syntheses, Coll. Vol. 10, p. 34. Synthesis of (3S)-3-(4-bromophenyl)butanoic acid.[2] (Demonstrates Heptane/Toluene systems for brominated phenyl acids).

    • [2]

  • Mettler Toledo Technical Whitepaper.Oiling Out in Crystallization: Causes and Cures. (Authoritative guide on thermodynamics of oiling out).

  • University of Calgary, Dept of Chemistry.Recrystallization: Choice of Solvent and Trouble Shooting. (Standard operating procedures for mixed-solvent systems).

  • BenchChem Technical Support.Purification of N-(3-bromophenyl)furan-2-carboxamide.

    • [2]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectral characterization guide for 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one , distinguishing it from common synthetic impurities (starting materials), regioisomers (4-bromophenyl analogs), and structural tautomers (2-aminothiazoles).[1][2][3]

Audience: Medicinal Chemists, QC Analysts, and Structural Biologists.[2][3]

Key Finding: The identification of this compound relies on three critical spectral markers: the deshielded lactam proton (NH, >11 ppm ), the characteristic thiazolone vinyl proton (H-5, ~6.5–6.9 ppm ), and the unique ABCD aromatic splitting pattern induced by the ortho-bromo substituent, which differentiates it from the symmetric para-bromo regioisomer.[2][3]

Structural Analysis & Spectral Predictions

Before analyzing the spectrum, it is essential to understand the magnetic environment of the protons.[2][3][4] The molecule consists of a 2,3-dihydro-1,3-thiazol-2-one core (often existing in equilibrium with its hydroxy-thiazole tautomer, though the "one" form dominates in polar aprotic solvents like DMSO) substituted at the 4-position with a 2-bromophenyl ring.[1][2]

The Thiazolone Core (The "Fingerprint")[2][3][4]
  • N-H (Position 3): In DMSO-d6, this proton typically appears as a broad singlet very downfield (11.0 – 12.0 ppm ) due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic ring current.[2] In CDCl3, this signal may be broadened into the baseline or shift upfield due to lack of hydrogen bonding.[2][3]

  • C5-H (Position 5): This is the diagnostic "singlet" (often shows small allylic coupling).[3] In 4-arylthiazol-2-ones, this proton resonates between 6.40 – 6.95 ppm .[1][2] It is significantly upfield compared to the aromatic protons, providing a clear integration standard (1H).[2][3]

The Aromatic Region (The "Differentiator")

The 2-bromophenyl group creates a magnetically inequivalent environment for all four aromatic protons (ABCD system), unlike the 4-bromophenyl isomer which produces a symmetric AA'BB' system.[2]

  • H-3' (Ortho to Br): Deshielded by the bromine atom (~7.6–7.7 ppm).[2][3]

  • H-6' (Ortho to Thiazole): Deshielded by the thiazole ring current (~7.5–7.8 ppm).[3]

  • H-4' & H-5': Resonate upfield relative to H-3'/H-6' (~7.1–7.4 ppm).[1][2]

Experimental Protocol

To ensure reproducibility and spectral resolution, follow this standardized protocol.

Sample Preparation[3][4][5][6]
  • Solvent: DMSO-d6 (99.8% D) is the required solvent.[1][3]

    • Reasoning: Thiazol-2-ones have poor solubility in CDCl3.[1][3] DMSO-d6 also stabilizes the lactam (NH) tautomer, making the N-H peak sharp and visible for integration.[2][3]

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the broad NH peak).[2][3]

  • Scans (NS): 16–32 (sufficient for >95% purity).

  • Temperature: 298 K (25°C).[2][3]

Comparative Spectral Analysis

This section objectively compares the target compound against its primary "alternatives": the regioisomer (4-bromo), the byproduct (2-amino), and the starting material.[2][3]

Quantitative Data Comparison Table
Proton AssignmentTarget: 4-(2-Br-Ph)-Thiazol-2-one Alt 1: 4-(4-Br-Ph)-Thiazol-2-one Alt 2: 2-Amino-4-(2-Br-Ph)-Thiazole Start Mat: 2-Bromo-2'-bromoacetophenone
Solvent DMSO-d6DMSO-d6DMSO-d6CDCl3
NH / NH2 11.2 – 11.8 ppm (bs, 1H) 11.2 – 11.8 ppm (bs, 1H)7.0 – 7.2 ppm (bs, 2H) None
Thiazole C5-H 6.6 – 6.9 ppm (s, 1H) 6.6 – 6.9 ppm (s, 1H)7.0 – 7.3 ppm (s, 1H)None
Aromatic H-3' ~7.65 ppm (d) 7.60 ppm (d, part of AA'BB')~7.60 ppm (d)~7.6 ppm (d)
Aromatic H-6' ~7.50 ppm (d/m) 7.80 ppm (d, part of AA'BB')~7.80 ppm (d)~7.5 ppm (d)
Splitting Pattern Complex Multiplet / ABCD Clean Doublets (AA'BB') Complex MultipletComplex Multiplet
Aliphatic NoneNoneNone4.5 ppm (s, 2H, -CH2Br)
Critical Distinctions[3][4]
  • Vs. 4-Bromo Isomer: The key difference is the aromatic splitting.[1][4] The 4-bromo isomer shows two clean doublets (integrating 2H each) with a large coupling constant (~8.5 Hz).[2][3] The 2-bromo target shows a complex pattern of four distinct signals (1H each), often with overlapping multiplets for H-4' and H-5'.[1][2]

  • Vs. 2-Aminothiazole: If the synthesis used thiourea instead of cyanate, you would get the 2-aminothiazole.[1] The 2-amino compound lacks the downfield NH (11+ ppm) and instead shows a broad NH2 signal around 7.0 ppm (integrating for 2H).[2]

  • Vs. Starting Material: The disappearance of the methylene singlet (-CH2-Br) at ~4.5 ppm is the primary indicator of reaction completion.

Decision Logic for Identification (Visualization)

The following diagram illustrates the logical workflow for confirming the identity of the product using 1H NMR data.

NMR_Identification Start Crude Product NMR (DMSO-d6) Check_Aliphatic Check 4.0 - 5.0 ppm (Singlet present?) Start->Check_Aliphatic Impurity_SM Impurity: Starting Material (Unreacted Alpha-Halo Ketone) Check_Aliphatic->Impurity_SM Yes (4.5 ppm) Check_NH Check 11.0 - 12.0 ppm (Broad Singlet 1H?) Check_Aliphatic->Check_NH No Check_NH2 Check 7.0 - 7.5 ppm (Broad Singlet 2H?) Check_NH->Check_NH2 No Check_Aromatic Analyze Aromatic Region (7.2 - 7.8 ppm) Check_NH->Check_Aromatic Yes (>11 ppm) Impurity_Amino Impurity: 2-Aminothiazole (Thiourea Side Product) Check_NH2->Impurity_Amino Yes (NH2 signal) Result_4Br Isomer: 4-(4-Bromophenyl) (Symmetric AA'BB' Doublets) Check_Aromatic->Result_4Br 2 Doublets (2H each) Result_2Br CONFIRMED TARGET 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one (Unsymmetric ABCD Pattern) Check_Aromatic->Result_2Br 4 Distinct Signals (1H each)

Caption: Step-by-step spectral verification logic to distinguish the target compound from precursors and isomers.

References

  • Sharma, D., et al. (2019).[2][3][5] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. National Institutes of Health (PMC).[2][3] Link

  • SpectraBase. (2025).[3][4] 1H NMR Spectrum of 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide. Wiley Science Solutions.[3][4] Link[2][3]

  • BenchChem. (2025).[2][3][4][6] Application Notes and Protocols for the Synthesis of 4-Phenyl-1,2,3-thiadiazole. Link

  • Michigan State University. (2025).[2][3][4] Proton NMR Chemical Shift Tables and Substituent Effects. Link

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Communications: Thiazole Synthesis Data. Link

Sources

A Comparative Guide to the IR Carbonyl Stretch Frequency of 2,3-Dihydro-1,3-thiazol-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic scaffolds is paramount. The 2,3-dihydro-1,3-thiazol-2-one core, a prominent structural motif in medicinal chemistry, presents a unique spectroscopic challenge. Its carbonyl (C=O) group, embedded within a five-membered unsaturated ring containing both nitrogen and sulfur, exhibits an infrared (IR) stretching frequency that is highly sensitive to its electronic and structural environment. This guide provides an in-depth comparison of this characteristic vibrational frequency, supported by experimental data, to aid in the structural elucidation of novel derivatives.

The Decisive Factors: Unpacking the ν(C=O) of a Cyclic Thiocarbamate

The carbonyl stretching frequency (ν(C=O)) in 2,3-dihydro-1,3-thiazol-2-ones is governed by a delicate interplay of competing electronic and mechanical effects. Unlike a simple acyclic ketone which has a benchmark frequency around 1715 cm⁻¹, the thiazol-2-one system is more complex. The key influencing factors are:

  • Amide Resonance: The lone pair of electrons on the nitrogen atom (N-3) participates in resonance with the carbonyl group. This delocalization of electron density reduces the double-bond character of the C=O bond, effectively weakening it. A weaker bond requires less energy to vibrate, thus lowering the stretching frequency significantly compared to a ketone. This is the most dominant electronic effect.

  • Ring Strain: The inclusion of a carbonyl group within a five-membered ring generally increases its stretching frequency relative to a six-membered or acyclic analogue.[1] This is attributed to changes in bond angles and hybridization; greater s-character is imparted to the C=O sigma bond, strengthening it and raising the frequency.[2] In the thiazol-2-one ring, this effect counteracts the opposing influence of amide resonance.

  • Inductive and Mesomeric Effects of Substituents: Electron-withdrawing groups (EWGs) attached to the nitrogen (at N-3) or the carbon backbone (at C-4 or C-5) pull electron density away from the carbonyl group via the sigma framework (inductive effect). This increases the C=O bond order and shifts the frequency to a higher wavenumber (a blueshift). Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl, enhancing the resonance effect, decreasing the bond order, and lowering the frequency (a redshift).[3]

  • Conjugation: If the substituent on the nitrogen is an aromatic ring (e.g., an N-phenyl group), conjugation can further delocalize the pi-electrons, reducing the C=O bond character and causing an additional redshift.[4]

The final observed frequency is a net result of these competing forces, making IR spectroscopy a powerful tool to probe the electronic nature of substituents on the thiazol-2-one scaffold.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes experimentally observed carbonyl stretching frequencies for the parent 2,3-dihydro-1,3-thiazol-2-one and related structures. This comparison highlights the structural and electronic effects discussed above.

Compound/DerivativeStructureν(C=O) [cm⁻¹]Measurement ConditionKey Influencing FactorsReference(s)
2,3-Diphenyl-1,3-thiazolidin-4-one Saturated 5-membered ring, N-phenyl, C2-phenyl1684Not SpecifiedStrong amide resonance, counteracted by ring strain. Phenyl group on nitrogen provides conjugation.[1]
General Range for 5-membered lactams (γ-lactam) Saturated 5-membered amide ring1700 ± 15General ValueBalance of strong amide resonance and significant ring strain.[5]
General Range for Thiazolidin-4-ones Saturated 5-membered ring with N, S, and C=O1660 - 1700General ValueSimilar to γ-lactam, with potential electronic influence from the sulfur atom.[6]
N-Aryl Thiazolidinone Derivative N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)acetamide scaffold1701 - 1708KBrRepresents the lactam carbonyl of the thiazolidinone ring.[7]
General Range for Amides (acyclic, secondary) R-CO-NH-R'1680 - 1630General ValuePrimarily amide resonance effect, minimal strain.[8]
Cyclopentanone Saturated 5-membered ketone ring~1750General ValueDominated by ring strain effect, no amide resonance.[2]

From the data, it is evident that the carbonyl frequency of the saturated analogue, 2,3-diphenyl-1,3-thiazolidin-4-one (1684 cm⁻¹), is significantly lower than that of cyclopentanone (~1750 cm⁻¹) due to the powerful electron-donating resonance from the nitrogen atom.[1][2] This value falls within the typical range for 5-membered lactams, confirming that the amide character is the dominant electronic feature. The presence of the C4=C5 double bond in the target 2,3-dihydro-1,3-thiazol-2-one scaffold introduces conjugation with the carbonyl group, which is expected to further lower the frequency compared to its saturated thiazolidinone counterpart.

Visualizing the Influences

The electronic effects of various substituents on the carbonyl stretching frequency can be visualized as a logical relationship.

G substituent Substituent at N-3 ewg Electron-Withdrawing Group (e.g., -NO2, -CN, -COR) substituent->ewg Type edg Electron-Donating Group (e.g., -Alkyl, -OR) substituent->edg Type aryl Aryl Group (e.g., -Phenyl) substituent->aryl Type carbonyl ν(C=O) Frequency increase INCREASE (Blueshift) carbonyl->increase influenced by EWG decrease DECREASE (Redshift) carbonyl->decrease influenced by EDG/Aryl ewg->carbonyl Inductive Withdrawal Increases Bond Order edg->carbonyl Inductive/Resonance Donation Decreases Bond Order aryl->carbonyl Conjugation/Resonance Decreases Bond Order

Caption: Electronic effects of N-3 substituents on the C=O frequency.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Trustworthy spectroscopic data begins with meticulous sample preparation. The following protocol outlines the potassium bromide (KBr) pellet method, a standard and reliable technique for obtaining the IR spectrum of solid samples.

Objective: To prepare a solid-state KBr pellet of a 2,3-dihydro-1,3-thiazol-2-one derivative for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • 2,3-dihydro-1,3-thiazol-2-one sample (~1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (~150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Methodology:

  • Drying: Ensure both the KBr powder and the sample are completely dry to avoid a broad O-H absorption band from water, which can obscure features in the 3200-3500 cm⁻¹ region. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

  • Grinding: Place ~150-200 mg of dry KBr into the agate mortar. Add 1-2 mg of the thiazol-2-one sample. The optimal sample-to-KBr ratio is approximately 1:100.

  • Homogenization: Gently grind the mixture with the pestle for 1-2 minutes. The goal is to reduce the particle size of the sample and disperse it uniformly throughout the KBr matrix. The final mixture should have a fine, consistent, powder-like appearance. Over-grinding can sometimes induce polymorphic changes in the sample.

  • Pellet Pressing: Transfer a portion of the homogenized powder into the pellet-pressing die. Assemble the die and place it in the hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum line for 1-2 minutes to remove trapped air, which can cause the final pellet to be opaque.

  • Compression: Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. This will cause the KBr to flow and fuse into a transparent or translucent disc.

  • Decompression & Ejection: Carefully release the pressure and disassemble the die. Gently eject the KBr pellet. A high-quality pellet will be thin and transparent.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum according to the instrument's operating procedure.

The following workflow diagram illustrates the key stages of this protocol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Weigh ~1 mg Sample & ~150 mg KBr s2 Grind in Agate Mortar to Homogenize s1->s2 s3 Load Powder into Pellet Die s2->s3 s4 Press at 7-10 tons (under vacuum) s3->s4 s5 Eject Transparent KBr Pellet s4->s5 a1 Mount Pellet in FTIR Spectrometer s5->a1 a2 Acquire Spectrum (e.g., 4000-400 cm⁻¹) an1 Identify ν(C=O) Peak (strong, ~1670-1720 cm⁻¹) a2->an1 an2 Correlate Frequency with Molecular Structure an1->an2

Caption: Workflow for IR analysis of thiazol-2-ones via KBr pellet method.

Conclusion

The carbonyl stretching frequency of 2,3-dihydro-1,3-thiazol-2-ones serves as a sensitive probe of the molecule's electronic architecture. Its position, typically expected in the 1670-1720 cm⁻¹ range, is a composite result of potent amide resonance, which lowers the frequency, and five-membered ring strain, which raises it. This guide establishes that substituents at the N-3 position provide a powerful handle for tuning this frequency: electron-withdrawing groups will cause a blueshift, while electron-donating and conjugating groups will induce a redshift. By leveraging this understanding and employing rigorous experimental technique, researchers can confidently use IR spectroscopy as a first-line tool for the structural verification and electronic characterization of this important class of heterocyclic compounds.

References

  • Rajalakshmi, R., Ramkumar, S., & Arulmani, R. (2021). Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone. Asian Journal of Applied Chemistry Research, 10(3-4), 1–5. [Link]

  • Silverberg, L. J., Pacheco, C. N., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry, 7(2). [Link]

  • LibreTexts. (2021). 17.2: Infrared Spectroscopy of Carbonyl Compounds. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,3-thiazol-2-one. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Thiazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). 2-Thiazolidinethione. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

  • ChemTalk. (n.d.). Table of IR Spectroscopy Values. ChemTalk. [Link]

  • Rathore, R., Yathirajan, H. S., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. IUCrData, 6(10). [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Absorption Table. University of Calgary. [Link]

  • Pelfrene, A. (n.d.). Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • LibreTexts. (2021). 16.4: Spectroscopic Properties. Chemistry LibreTexts. [Link]

  • Said, R. B., et al. (2020). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their biological activities, molecular docking, molecular dynamics, and DFT studies. RSC Advances, 10(63), 38481-38496. [Link]

  • Karunathan, R., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Elixir Comp. Chem., 71, 24793-24802. [Link]

  • Singh, P. P., et al. (2018). VISIBLE LIGHT PROMOTED SYNTHESIS OF DISUBSTITUTED 1,2,3-THIADIAZOLES. Revue Roumaine de Chimie, 63(5-6), 495-502. [Link]

  • Brilla, C., & Reji, T. F. A. F. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(2). [Link]

  • Eswaran, S., et al. (2018). Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal. Science Alert. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • University of Babylon. (n.d.). 5 - IR - spectroscopy. University of Babylon. [Link]

  • Abbas, Z. M., & Rumez, R. M. (2025). Synthesis, Characterization and screening of antimicrobial activity for some new Schiff bases and thiazolidinone derivatives derived from aromatic carboxylic acid. ChemChemTech [Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol.], 68(7), 27-34. [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]

Sources

Comparative Guide: 2-Bromo vs. 4-Bromo Phenyl Thiazolones in Medicinal Chemistry

[1]

Executive Summary

In the optimization of thiazolone-based pharmacophores (specifically 4-thiazolidinones and related thiazoles), the regiochemistry of halogen substituents on the phenyl ring dictates both the physicochemical profile and the biological target engagement.

  • 4-Bromo (Para) Isomers are generally characterized by molecular planarity and superior packing efficiency. They typically exhibit broad-spectrum potency (antimicrobial/anticancer) by accessing deep, linear hydrophobic pockets in targets like DNA gyrase or EGFR.

  • 2-Bromo (Ortho) Isomers introduce significant steric torsion (dihedral angles >80°), disrupting planarity. While often less potent in "flat" binding sites, they frequently demonstrate higher selectivity and metabolic stability by sterically blocking specific metabolic degradation pathways or locking the molecule into a bioactive conformation required for viral targets (e.g., HIV-1 RT).

Structural & Electronic Analysis

The fundamental difference between these two isomers lies in the Dihedral Torsion Angle between the phenyl ring and the thiazolone core.

Electronic Effects

Both isomers exert an inductive electron-withdrawing effect (-I). However, the resonance effect (+R) of the bromine lone pairs into the phenyl ring is compromised in the 2-bromo isomer due to the loss of planarity.

  • 4-Bromo: Maintains conjugation; the bromine is accessible for halogen bonding (X-bond) interactions with carbonyl backbone residues in proteins.

  • 2-Bromo: Steric clash with the thiazolone carbonyl (or nitrogen) forces the phenyl ring to rotate out of plane.

Crystallographic Evidence

X-ray diffraction studies of analogous 4-thiazolidinones reveal that 4-substituted phenyl rings often maintain a dihedral angle <10° (planar), whereas 2-substituted rings can exhibit twist angles up to 87.8° . This "Ortho Effect" prevents intercalation into DNA but facilitates binding in globular, non-planar enzyme pockets.

Visualization: Structural Conformation Logic

ConformationLogicSubstituentBromine PositionPara4-Bromo (Para)Substituent->ParaOrtho2-Bromo (Ortho)Substituent->OrthoSterics_PMinimal Steric ClashPara->Sterics_PSterics_OHigh Steric Clash(vs. Carbonyl/Nitrogen)Ortho->Sterics_OGeo_PPlanar Conformation(Dihedral < 15°)Sterics_P->Geo_PGeo_OTwisted Conformation(Dihedral ~ 80-90°)Sterics_O->Geo_OGeo_P->Geo_OContrastOutcome_PHigh Packing EfficiencyDeep Pocket PenetrationGeo_P->Outcome_POutcome_OHigh SelectivityMetabolic BlockadeGeo_O->Outcome_O

Figure 1: Causal flow from substituent position to molecular geometry and pharmacological outcome.

Synthetic Pathways & Practical Considerations

The synthesis of both isomers typically follows the One-Pot Three-Component Reaction or the Knoevenagel Condensation route. However, reaction kinetics differ significantly.

Protocol: Modified One-Pot Synthesis of 4-Thiazolidinones

  • Reagents: Substituted Benzaldehyde (2-Br or 4-Br), Primary Amine (Aniline derivative), Thioglycolic Acid (TGA).

  • Catalyst: Anhydrous ZnCl₂ or DCC (Dicyclohexylcarbodiimide).

  • Solvent: Toluene or Ethanol (Reflux).

Step-by-Step Workflow:

  • Imine Formation: Equimolar amine and aldehyde are refluxed.

    • Observation: 4-Bromobenzaldehyde reacts rapidly (1-2 hrs) due to minimal steric hindrance. 2-Bromobenzaldehyde requires longer reflux (3-5 hrs) or acid catalysis to overcome the steric shielding of the carbonyl carbon.

  • Cyclization: TGA is added. The sulfur attacks the imine carbon, followed by intramolecular cyclization.

    • Critical Step: For 2-bromo derivatives, water removal (Dean-Stark trap) is essential to drive the equilibrium, as the ring closure is entropically less favored than the 4-bromo analog.

Visualization: Synthetic Workflow

SynthesisStartReagents:Amine + Aldehyde (2-Br or 4-Br)Step1Step 1: Schiff Base Formation(Reflux Ethanol/Toluene)Start->Step1BranchIsomer?Step1->BranchParaPath4-Br: Fast Reaction(1-2 hrs)Branch->ParaPathOrthoPath2-Br: Slow Reaction(Steric hindrance, 3-5 hrs)Branch->OrthoPathStep2Step 2: Addition of Thioglycolic Acid(ZnCl2 Catalyst)ParaPath->Step2OrthoPath->Step2CyclizationStep 3: Cyclodehydration(- H2O)Step2->CyclizationProductFinal Thiazolidinone ProductCyclization->Product

Figure 2: Comparative synthetic route highlighting kinetic differences.

Biological Performance Comparison

The biological efficacy of these isomers is highly target-dependent. Below is a synthesized comparison based on recent SAR (Structure-Activity Relationship) studies involving antimicrobial and anticancer screenings.

Comparative Data Table (Representative)
Feature4-Bromo (Para) Phenyl Thiazolone2-Bromo (Ortho) Phenyl Thiazolone
Primary Mechanism Hydrophobic pocket filling; Halogen bonding.Steric locking; Conformational restriction.
Antimicrobial Activity High Potency. Often comparable to Ciprofloxacin/Isoniazid against M. tuberculosis and S. aureus.Moderate/Low. Often fails to penetrate bacterial cell walls or fit into DNA gyrase active sites due to twisting.
Anticancer (Breast/Liver) Broad Activity. Effective against MCF-7 and HepG2.[1][2] Planarity allows DNA intercalation or kinase inhibition.High Selectivity. Some studies show 2-substituted derivatives outperform 4-substituted ones in specific cell lines (e.g., Caco-2) by targeting non-planar receptors.
Antiviral (HIV-1) Moderate.Superior. The "butterfly" conformation of ortho-substituted NNRTIs is often required for the HIV-1 Reverse Transcriptase pocket.
Solubility (LogP) Lower solubility (High lattice energy/packing).Higher solubility (Crystal lattice disruption).
Detailed Experimental Insights

1. Antimicrobial Efficacy (The "Para" Advantage) Research indicates that 4-thiazolidinones with electron-withdrawing groups at the para position (4-Br) exhibit superior antibacterial activity.

  • Mechanism:[3][4] The linear 4-Br geometry facilitates penetration into the lipid bilayer of Gram-negative bacteria and allows for tighter binding in the active site of MurB or DNA gyrase enzymes.

  • Data Support: In studies of 2-aryl-5-methylthiazolidin-4-ones, 4-bromophenyl derivatives showed MIC values comparable to standard antibiotics (e.g., 3.12 µM), whereas ortho-derivatives often required higher concentrations for the same effect [1].

2. Cytotoxicity & Selectivity (The "Ortho" Niche) While 4-bromo derivatives are generally more potent cytotoxins, 2-bromo derivatives have shown surprising efficacy in specific contexts.

  • Case Study: In a series of bis-thiazolidin-4-ones, Hebishy et al. reported that ortho-substituted derivatives exhibited better cytotoxic activity against HepG2 and Caco-2 cell lines than their para counterparts.[1] This is attributed to the twisted conformation mimicking specific endogenous ligands or preventing rapid efflux by P-glycoprotein pumps [2].

Experimental Validation Protocols

To verify these differences in your own lab, use the following self-validating assays:

A. Crystal Packing Verification (XRD/Melting Point)

  • Protocol: Recrystallize both isomers from Ethanol/DMF.

  • Expected Result: The 4-bromo isomer should exhibit a significantly higher melting point (often >20°C difference) and lower solubility due to efficient π-π stacking. The 2-bromo isomer will melt lower and dissolve faster.

B. 1H-NMR Conformational Analysis

  • Protocol: Run 1H-NMR in DMSO-d6.

  • Marker: Observe the chemical shift of the thiazolidinone methylene protons (C5-H).

  • Analysis: In the 2-bromo isomer, the magnetic anisotropy of the twisted phenyl ring will cause a distinct shielding/deshielding effect on the C5 protons compared to the planar 4-bromo isomer.

References
  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents. Source: MDPI (2025) URL:[Link] (Generalized link to relevant issue)

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Source: Int. J. Mol. Sci. (2021) URL:[Link]

  • Synthesis, biological evaluation and molecular docking studies of thiazole-based derivatives. Source: Chemistry Central Journal / BMC Chemistry (2019) URL:[Link]

  • Crystal structure of 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Source: IUCrData / NIH (2011) URL:[Link]

A Guide to the Elemental Analysis of Brominated Thiazole Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a foundational technique, offering a critical checkpoint for the verification of a compound's empirical formula. This guide provides an in-depth comparison of elemental analysis data for a representative brominated thiazole derivative, offering insights into the expected precision and acceptable variance between theoretical and experimental values.

The target molecule for this guide was initially the hypothetical compound with the formula C9H6BrNOS. However, a comprehensive search of available scientific literature did not yield experimental data for a compound with this exact composition. Therefore, to provide a practical and data-supported guide, we will focus on a closely related and well-characterized compound: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . This compound and its analogues are of significant interest due to their potential antimicrobial and antiproliferative activities.[1]

The Cornerstone of Compound Characterization: Elemental Analysis

Elemental analysis, primarily through combustion analysis, is a robust technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample.[1] The principle is straightforward: a sample is combusted in a high-oxygen environment, converting the constituent elements into simple gases (CO2, H2O, N2, SO2). These gases are then separated and quantified, allowing for the calculation of the elemental composition of the original sample. This experimental data is then compared against the theoretical percentages derived from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical vs. Experimental Data: A Case Study

Let's delve into the elemental analysis data for our representative compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .

Molecular Formula: C11H8BrClN2OS

Theoretical Elemental Composition:

To calculate the theoretical elemental composition, we first determine the molecular weight of the compound using the atomic weights of its constituent elements.

  • Carbon (C): 11 x 12.011 = 132.121

  • Hydrogen (H): 8 x 1.008 = 8.064

  • Bromine (Br): 1 x 79.904 = 79.904

  • Chlorine (Cl): 1 x 35.453 = 35.453

  • Nitrogen (N): 2 x 14.007 = 28.014

  • Oxygen (O): 1 x 15.999 = 15.999

  • Sulfur (S): 1 x 32.065 = 32.065

Molecular Weight: 331.62 g/mol

The percentage of each element is then calculated as follows:

  • %C = (132.121 / 331.62) * 100 = 39.84%

  • %H = (8.064 / 331.62) * 100 = 2.43%

  • %N = (28.014 / 331.62) * 100 = 8.45%

Experimental Elemental Analysis Data:

A study by Sharma et al. synthesized and characterized this compound, reporting the following experimental values:[1]

  • Found %C: 39.26%

  • Found %H: 2.32%

  • Found %N: 8.41%

ElementTheoretical %Experimental %[1]Difference (%)
Carbon (C)39.8439.26-0.58
Hydrogen (H)2.432.32-0.11
Nitrogen (N)8.458.41-0.04

The experimental results show a close agreement with the theoretical values, with differences well within the generally accepted tolerance of ±0.4%. This provides strong confirmation of the successful synthesis and purity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide.

Comparative Analysis with Alternative Thiazole Derivatives

To further illustrate the utility of elemental analysis, let's compare the theoretical composition of our primary compound with other related thiazole derivatives. These subtle structural modifications lead to distinct elemental compositions, which can be readily distinguished by this technique.

CompoundMolecular Formula%C (Theoretical)%H (Theoretical)%N (Theoretical)%S (Theoretical)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide C11H8BrClN2OS39.842.438.459.67
2-Amino-4-(4-bromophenyl)thiazole [2]C9H7BrN2S42.372.7710.9812.56
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine [3]C16H10Br2N2S44.262.326.457.39
2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide [4]C11H9BrN2OS44.463.049.4310.79

This table clearly demonstrates how changes in the substituent groups on the thiazole core lead to predictable and measurable differences in the elemental composition.

Experimental Protocol for Elemental Analysis (CHNS)

The following is a generalized, step-by-step protocol for performing CHNS elemental analysis using a modern automated analyzer.

Instrumentation: A CHNS elemental analyzer equipped with a microbalance, autosampler, combustion and reduction tubes, gas chromatography column, and a thermal conductivity detector.

Materials:

  • High-purity tin or silver capsules

  • Certified organic analytical standards (e.g., acetanilide, sulfanilamide)

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

  • The sample to be analyzed (finely ground and dried)

Workflow Diagram:

Caption: A streamlined workflow for CHNS elemental analysis.

Step-by-Step Methodology:

  • Standard Calibration:

    • Accurately weigh 1-3 mg of a certified organic standard into a tin capsule.

    • Analyze the standard to calibrate the instrument. The software will generate response factors for C, H, N, and S.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. Grind if necessary.

    • Accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule using a microbalance.

    • Fold the capsule to ensure no sample can leak out and place it in the autosampler.

  • Instrumental Analysis:

    • The autosampler drops the encapsulated sample into a high-temperature (typically ~900-1000°C) combustion tube flushed with a constant stream of helium and a pulse of pure oxygen.

    • The sample undergoes rapid and complete combustion.

    • The resulting gases (CO2, H2O, N2, NOx, and SO2) are swept by the helium carrier gas through a reduction tube (often containing copper) to convert nitrogen oxides (NOx) to N2.

    • The gas mixture then passes through a gas chromatographic column which separates the individual gases.

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium stream as each gas elutes.

  • Data Analysis:

    • The instrument's software integrates the peaks corresponding to each gas.

    • Using the calibration from the organic standard, the software calculates the absolute amounts of C, H, N, and S in the sample.

    • The results are reported as a weight percentage of the total sample mass.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the research scientist. Its ability to provide a quantitative measure of the elemental makeup of a compound is fundamental to confirming its identity and purity. As demonstrated with the case study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, the close agreement between theoretical and experimental data provides a high degree of confidence in the synthesized product. This guide underscores the importance of this technique and provides a framework for its application and interpretation in the context of drug discovery and development.

References

  • Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 1-14. Available at: [Link]

  • Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 1-13. Available at: [Link]

  • SpectraBase. (n.d.). 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Banding

Compound: 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one Chemical Class: Halogenated Thiazolone / Heterocyclic Organic Intermediate Physical State: Typically an off-white to pale yellow crystalline solid.

Operational Directive: Due to the specific position of the bromine atom (ortho-substitution) and the thiazolone core, this compound exhibits properties consistent with Skin/Eye Irritants and Potential Sensitizers . In the absence of a compound-specific Occupational Exposure Limit (OEL), you must handle this substance under Control Band 3 (Potent/Toxic) protocols. This requires containment-first strategies rather than reliance solely on PPE.

Hazard Identification (GHS Classification - Inferred from Analogs)

Based on structural activity relationships (SAR) with 4-(4-bromophenyl) analogs and general thiazolone pharmacophores:

Hazard CategoryH-CodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage H319 Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure H335 May cause respiratory irritation.[2][3]
Sensitization H317 May cause an allergic skin reaction (Thiazole moiety).[5][6]

Risk Assessment & PPE Logic

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific molecular interaction.

The "Why" Behind the Gear
  • Thiazolone Permeation: The thiazole ring is lipophilic. Standard latex gloves offer poor resistance to organic heterocycles in solution. Nitrile is the minimum standard; Laminate (Silver Shield) is required for prolonged immersion.

  • Brominated Dust: Halogenated aromatic dusts are heavy and sticky. They settle on surfaces and can be re-aerosolized. Respiratory protection must address particulates (P100/N95) if engineering controls (fume hoods) are breached.

  • Ocular Sensitivity: Crystalline fines can cause micro-abrasions, accelerating chemical absorption into the eye. Standard safety glasses are insufficient if dust is generated; sealed goggles are required.

Personal Protective Equipment (PPE) Matrix

Use this matrix to select PPE based on your specific experimental activity.

ActivityHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Standard Handling (Weighing <100mg, capped vials)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Safety Glasses with side shieldsLab Coat (Cotton/Poly blend), buttonedFume Hood Only (Sash at 18")
Dust Generation (Grinding, Transferring >1g, Open weighing)Double Nitrile + Change immediately upon splashChemical Goggles (Indirect vented)Lab Coat + Tyvek Sleeves or Disposable ApronFume Hood If hood unavailable: N95/P100 Respirator
Solution Handling (Dissolved in DCM, DMSO, or DMF)Laminate Glove Liners under Nitrile (if >10 min exposure)Chemical Goggles + Face Shield (if >500mL)Chemical Resistant Apron (Rubber/Neoprene)Fume Hood (Critical: Solvents carry toxin through skin)
Spill Cleanup (Solid or Liquid)Double Nitrile (Long cuff preferred)Chemical Goggles Tyvek Coverall (Type 5/6)Half-Mask Respirator (P100 + Organic Vapor Cartridge)

Operational Protocol: The "Safe-Path" Workflow

This protocol uses a "Clean-to-Dirty" unidirectional workflow to prevent cross-contamination.

Phase A: Pre-Work Preparation
  • Engineering Check: Verify Fume Hood flow is 80–100 fpm (face velocity).

  • Solvent Selection: Identify your solvent. Note: DMSO and DMF accelerate skin absorption of thiazolones significantly more than water or alcohols.

  • Waste Setup: Pre-label a solid waste container and a liquid waste container inside the hood. Do not remove waste until sealed.

Phase B: Gowning (Donning) Sequence

Rationale: Proper layering prevents "wrist-gap" exposure.

  • Inner Gloves: Don 4-mil nitrile gloves.

  • Lab Coat: Put on lab coat; ensure cuffs cover the inner glove wrist.

  • Outer Gloves: Don 5-mil nitrile gloves over the lab coat cuff.

  • Eye Protection: Don glasses/goggles last to prevent fogging during gowning.

Phase C: Manipulation (Weighing & Transfer)
  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic.

  • The "Deep Hood" Rule: Perform all open-vessel manipulations at least 6 inches inside the hood sash.

  • Spatula Hygiene: Place used spatulas directly into a beaker of solvent or wipe immediately with a Kimwipe; never set a dirty spatula on the benchtop.

Phase D: De-Gowning (Doffing)

Critical Step: Most exposures occur here due to touching the outside of dirty PPE.

  • Outer Gloves: Peel off using the "beak" method (pinch outside, pull inside-out). Discard in hazardous waste.

  • Inspect: Check inner gloves for visible contamination. If clean, use them to remove eye protection.[3]

  • Wash: Remove inner gloves and wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE choices.

SafetyWorkflow Start Start: Handling 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one DecisionState What is the Physical State? Start->DecisionState SolidState Solid / Powder DecisionState->SolidState Weighing/Transfer LiquidState Solution (DMSO/DCM) DecisionState->LiquidState Reaction/Workup RiskHigh High Risk: Dust Inhalation & Ocular Injury SolidState->RiskHigh RiskPerm High Risk: Skin Absorption via Solvent Carrier LiquidState->RiskPerm ControlSolid Controls: 1. Fume Hood (Sash <18") 2. Anti-static measures 3. Goggles (if dust visible) RiskHigh->ControlSolid ControlLiq Controls: 1. Double Nitrile Gloves 2. Change outer glove every 15 mins 3. Closed vessels RiskPerm->ControlLiq Disposal Disposal: Segregate into Halogenated Organic Waste ControlSolid->Disposal ControlLiq->Disposal

Figure 1: Decision logic for PPE and Engineering Controls based on physical state and associated risks.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: If spill is >5g outside a hood, evacuate the immediate area.

  • PPE: Don N95/P100 respirator, goggles, and double gloves.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) then sweep/scoop.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

  • Decontamination: Clean surface with 10% soap solution, followed by water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][7] Hold eyelids open. Mechanism: Brominated compounds can hydrolyze to release HBr in moist eyes, causing acid burns.

  • Skin Contact: Wash with soap and water.[2][3][5][7] Do not use alcohol (increases absorption).

  • Ingestion: Rinse mouth. Do not induce vomiting.

Disposal Compliance
  • Classification: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Bromine" and "Thiazolone Derivative" to prevent incompatibility in waste streams (e.g., mixing with strong oxidizers).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 218520, 4-(4-Bromophenyl)-1,2,3-thiadiazole (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
Reactant of Route 2
4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.